ME-143
Description
Properties
Molecular Formula |
C21H18O4 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3,4-bis(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-ol |
InChI |
InChI=1S/C21H18O4/c22-15-5-1-13(2-6-15)19-12-25-20-11-17(24)9-10-18(20)21(19)14-3-7-16(23)8-4-14/h1-11,19,21-24H,12H2 |
InChI Key |
VXHSDGZMRLGSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NV143; ME143; ME-143; ME 143. |
Origin of Product |
United States |
Foundational & Exploratory
ME-143: A Multi-faceted Approach to Disrupting Cancer Cell Viability
A Technical Guide on the Core Mechanism of Action for Researchers and Drug Development Professionals
Executive Summary: ME-143, a synthetic isoflavone, has emerged as a promising anti-cancer agent with a multi-pronged mechanism of action that disrupts fundamental cellular processes essential for cancer cell survival and proliferation. This technical guide provides an in-depth analysis of this compound's core mechanisms, focusing on its direct inhibition of the tumor-associated NADH oxidase (ENOX2) and mitochondrial complex I. Furthermore, it explores the consequential impact on downstream signaling pathways, including the Wnt/β-catenin cascade. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the key pathways involved.
Primary Target: Inhibition of ENOX2 (tNOX)
This compound's principal mechanism of action involves the specific inhibition of ENOX2, a cancer-specific ecto-nicotinamide adenine dinucleotide (NADH) oxidase.[1][2] Unlike the constitutively expressed ENOX1 found on healthy cells, ENOX2 is exclusively present on the surface of cancer cells and is intrinsically linked to cancer cell growth and proliferation. This compound demonstrates a high binding affinity for recombinant ENOX2, with a reported dissociation constant (Kd) of approximately 43 nM.[1][3]
This compound effectively blocks both the oxidative and protein disulfide-thiol interchange activities of ENOX2.[1][2] The inhibition of NADH oxidation occurs rapidly, while the blockade of the protein disulfide-thiol interchange activity is progressive over a 60-minute interval.[2] This dual inhibition disrupts the normal oscillatory activity of ENOX2, which is crucial for cancer cell enlargement and progression through the cell cycle. The half-maximal effective concentration (EC50) for the inhibition of ENOX2 activity is approximately 50 nM.[1]
Signaling Pathway of ENOX2 Inhibition
The following diagram illustrates the central role of ENOX2 in cancer cell proliferation and its inhibition by this compound.
Experimental Protocol: NADH Oxidase Activity Assay
The inhibition of ENOX2's NADH oxidase activity by this compound can be quantified using a spectrophotometric assay.
Principle: This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+ by ENOX2.
Materials:
-
Recombinant ENOX2 protein or cancer cell membrane preparations
-
This compound
-
NADH solution (e.g., 150 µM in a suitable buffer)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, ENOX2 protein/membrane preparation, and the different concentrations of this compound. Include a vehicle control (e.g., DMSO) without this compound.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the NADH solution to each well.
-
Immediately measure the absorbance at 340 nm in a kinetic mode for a set duration (e.g., 10-30 minutes) at regular intervals (e.g., every minute).
-
The rate of NADH oxidation is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Secondary Target: Mitochondrial Complex I Inhibition
In addition to its effects on ENOX2, this compound also targets the mitochondrial electron transport chain, specifically Complex I (NADH:ubiquinone oxidoreductase). This inhibition disrupts mitochondrial respiration, leading to a decrease in oxygen consumption and a dissipation of the mitochondrial membrane potential (ΔΨm).
Signaling Pathway of Mitochondrial Disruption
The following diagram illustrates how this compound disrupts mitochondrial function, leading to reduced ATP production and increased oxidative stress.
References
NV-143: A Second-Generation Tumor Inhibitor Targeting Key Oncogenic Pathways
A Technical Guide for Researchers and Drug Development Professionals
Abstract
NV-143 (also known as ME-143) is a synthetic isoflavone analogue that has emerged as a promising second-generation tumor inhibitor with broad-spectrum anti-cancer activity. This technical guide provides an in-depth overview of the core mechanisms of action of NV-143, detailing its role as a potent and specific inhibitor of the tumor-associated NADH oxidase (ENOX2). Furthermore, this document elucidates the downstream effects of NV-143 on critical oncogenic signaling pathways, including the WNT/β-catenin and mitochondrial oxidative phosphorylation pathways. Quantitative data from preclinical studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development of this compound.
Introduction
Cancer remains a formidable challenge in modern medicine, necessitating the development of novel therapeutic agents that target specific molecular vulnerabilities of tumor cells. NV-143 is a second-generation isoflavone derivative that has demonstrated significant anti-proliferative and chemosensitizing effects across a range of cancer cell lines in preclinical studies. Its primary mechanism of action involves the targeted inhibition of ENOX2, a cancer-specific cell surface protein, leading to the disruption of key cellular processes essential for tumor growth and survival.
Mechanism of Action
Inhibition of ENOX2
NV-143 is a highly specific inhibitor of the tumor-associated NADH oxidase, ENOX2.[1] Unlike the constitutively expressed ENOX1 found on normal cells, ENOX2 is exclusively expressed on the surface of cancer cells, making it an attractive target for cancer-specific therapy.[1][2] NV-143 binds to ENOX2 with high affinity, blocking its enzymatic activities.[1][3][4] This inhibition disrupts two critical functions of ENOX2:
-
Oxidative Activity: NV-143 rapidly blocks the oxidation of NADH and reduced coenzyme Q10.[1][3][4]
-
Protein Disulfide-Thiol Interchange Activity: The inhibition of this activity occurs progressively and is linked to the inhibition of cell enlargement, a crucial step for cell cycle progression.[1][3][4]
The selective inhibition of ENOX2 by NV-143, without affecting the function of ENOX1 in normal cells, underscores the tumor-specific nature of this compound.[1][3][4]
Downstream Signaling Pathways
The inhibition of ENOX2 by NV-143 triggers a cascade of downstream effects that impinge upon critical oncogenic signaling pathways.
NV-143 has been shown to be a potent inhibitor of the WNT/β-catenin signaling pathway in colorectal cancer cells. This pathway is aberrantly activated in many cancers and plays a crucial role in cell proliferation, differentiation, and survival. NV-143's inhibitory effect on this pathway contributes significantly to its anti-tumor activity.
NV-143 also targets cellular metabolism by acting as a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) complex I (NADH:ubiquinone oxidoreductase).[5] This inhibition disrupts cellular energy production and can induce apoptosis in cancer cells.
Quantitative Data
The anti-cancer efficacy of NV-143 has been quantified in various preclinical studies. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| EC50 (in vitro) | Various | 20-50 nM | [1][3][4] |
| IC50 (in vitro) | A2780 | 0.47 µM | [2] |
| R-182 | 0.13 µM | [2] | |
| CP70 | 0.51 µM | [2] | |
| Binding Affinity (Kd) | rENOX2 | 43 (40-50) nM | [1][3][4] |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; Kd: Dissociation constant; rENOX2: recombinant ENOX2.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of NV-143.
ENOX2 Inhibition Assay
This protocol is designed to measure the inhibition of ENOX2 activity by NV-143.
4.1.1. NADH Oxidase Activity Assay
-
Reagents:
-
Recombinant ENOX2 protein
-
NADH solution (1 mg/mL in Tris-HCl buffer, pH 7.4)
-
NV-143 (various concentrations)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
-
Procedure:
-
Pre-incubate recombinant ENOX2 with varying concentrations of NV-143 in Tris-HCl buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding NADH to a final concentration of 150 µM.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the rate of NADH oxidation and determine the IC50 value for NV-143.
-
4.1.2. Protein Disulfide-Thiol Interchange Activity Assay
-
Reagents:
-
Recombinant ENOX2 protein
-
Dithiodipyridine (DTDP) solution
-
NV-143 (various concentrations)
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Pre-incubate recombinant ENOX2 with varying concentrations of NV-143 in PBS for up to 60 minutes at 37°C.
-
Initiate the reaction by adding DTDP.
-
Monitor the cleavage of DTDP by measuring the increase in absorbance at the appropriate wavelength.
-
Calculate the rate of DTDP cleavage and determine the EC50 value for NV-143.[1]
-
WNT/β-catenin Signaling Pathway Analysis
4.2.1. Luciferase Reporter Assay
-
Cell Lines:
-
DLD-1 or RKO colorectal cancer cells
-
-
Reagents:
-
TOPFlash/FOPFlash reporter plasmids
-
Renilla luciferase control plasmid
-
Lipofectamine 2000 (or similar transfection reagent)
-
NV-143 (various concentrations)
-
Luciferase Assay System
-
-
Procedure:
-
Co-transfect cells with TOPFlash (containing TCF/LEF binding sites) or FOPFlash (mutated binding sites) and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with varying concentrations of NV-143 for an additional 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the TOPFlash/FOPFlash activity to the Renilla activity and express the results as fold change relative to vehicle-treated controls.
-
4.2.2. Western Blot for β-catenin
-
Cell Lines:
-
DLD-1 or RKO colorectal cancer cells
-
-
Reagents:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
-
Procedure:
-
Treat cells with NV-143 for the desired time points.
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Normalize β-catenin levels to the loading control.
-
Mitochondrial Complex I Inhibition Assay
-
Preparation of Mitochondria:
-
Isolate mitochondria from cultured cancer cells or animal tissues by differential centrifugation.
-
-
Reagents:
-
NADH
-
Duroquinone
-
Potassium cyanide (KCN)
-
Rotenone (as a positive control)
-
NV-143 (various concentrations)
-
Assay buffer (e.g., phosphate buffer with MgCl2)
-
-
Procedure:
-
Pre-incubate isolated mitochondria with varying concentrations of NV-143 or rotenone in the assay buffer.
-
Initiate the reaction by adding NADH and duroquinone.
-
Monitor the rate of NADH oxidation by measuring the decrease in absorbance at 340 nm.
-
Calculate the NADH:duroquinone reductase activity and determine the inhibitory effect of NV-143.
-
In Vivo Xenograft Study
-
Animal Model:
-
Athymic nude mice (e.g., BALB/c nude)
-
-
Cell Line:
-
DLD-1 or other suitable cancer cell line
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer NV-143 (or its prodrug, triphendiol) via an appropriate route (e.g., intraperitoneal or oral gavage) according to a predetermined dosing schedule.[6][7]
-
Administer vehicle to the control group.
-
Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Monitor animal body weight and overall health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations
References
- 1. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DLD-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. Wnt secretion is required to maintain high levels of Wnt activity in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the WNT/β-catenin Signaling Pathway
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive research has revealed no direct scientific literature or experimental data detailing the effects of the synthetic isoflavone ME-143 on the WNT/β-catenin signaling pathway. The primary and well-documented target of this compound is the cancer-specific cell surface ECTO-NOX protein, ENOX2[1][2]. This guide, therefore, provides a comprehensive overview of the canonical WNT/β-catenin signaling pathway, its core mechanisms, and common experimental protocols for its study, independent of this compound.
Executive Summary
The WNT/β-catenin signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation. Aberrant activation of this pathway is a well-established driver in the initiation and progression of numerous human cancers. This guide offers a detailed examination of the canonical WNT/β-catenin pathway, outlining the molecular mechanisms that govern its activity. Furthermore, it provides standardized experimental protocols for investigating the various components and activities of this critical signaling network.
The Canonical WNT/β-catenin Signaling Pathway
The canonical WNT pathway's central function is to regulate the intracellular levels of the transcriptional co-activator β-catenin. The pathway can be understood in two distinct states: "OFF" and "ON".
The "OFF" State: β-catenin Destruction
In the absence of a WNT ligand, cytoplasmic β-catenin is maintained at low levels through a continuous process of phosphorylation and subsequent degradation. This process is orchestrated by a multi-protein complex known as the "destruction complex".
Key Components of the Destruction Complex:
-
Axin: A scaffold protein that brings together the other components of the complex.
-
Adenomatous Polyposis Coli (APC): A tumor suppressor protein that is crucial for the capture and phosphorylation of β-catenin.
-
Glycogen Synthase Kinase 3β (GSK3β): A serine/threonine kinase that phosphorylates β-catenin, marking it for degradation.
-
Casein Kinase 1α (CK1α): A kinase that primes β-catenin for phosphorylation by GSK3β.
Within the destruction complex, β-catenin is sequentially phosphorylated, creating a recognition site for β-TrCP, an E3 ubiquitin ligase. This leads to the ubiquitination and subsequent proteasomal degradation of β-catenin. As a result, β-catenin is unable to translocate to the nucleus, and WNT target genes remain inactive.
The "ON" State: β-catenin Stabilization and Nuclear Translocation
The binding of a WNT ligand to its cell surface receptors, Frizzled (FZD) and Low-density lipoprotein receptor-related protein 5/6 (LRP5/6), initiates the activation of the pathway.
Activation Cascade:
-
Receptor Complex Formation: WNT binding induces the formation of a WNT-FZD-LRP5/6 ternary complex.
-
Dishevelled (DVL) Recruitment: The FZD receptor recruits the cytoplasmic protein Dishevelled (DVL).
-
Destruction Complex Inhibition: Activated DVL recruits the destruction complex to the plasma membrane, leading to the inhibition of GSK3β activity.
-
β-catenin Accumulation: With the destruction complex inactivated, β-catenin is no longer phosphorylated and degraded. It accumulates in the cytoplasm.
-
Nuclear Translocation and Gene Transcription: Stabilized β-catenin translocates to the nucleus, where it displaces the transcriptional repressor Groucho/TLE from T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors. β-catenin then acts as a co-activator to initiate the transcription of WNT target genes, which are involved in cell proliferation, differentiation, and survival.
Experimental Protocols for Studying WNT/β-catenin Signaling
Investigating the WNT/β-catenin pathway involves a variety of molecular and cellular biology techniques. Below are detailed protocols for key experiments.
Western Blot Analysis of β-catenin Levels
This protocol is used to quantify the total and phosphorylated levels of β-catenin in cell lysates.
Methodology:
-
Cell Lysis:
-
Treat cells with the compound of interest or stimulus.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total β-catenin, phosphorylated β-catenin (e.g., at Ser33/37/Thr41), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
References
In Vitro Oncology Studies of ME-143: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME-143 is a second-generation, synthetic isoflavone analogue that has demonstrated significant anti-cancer properties in a variety of preclinical in vitro and in vivo models. This technical guide provides an in-depth overview of the in vitro studies of this compound on various cancer cell lines, focusing on its mechanism of action, quantitative anti-proliferative data, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.
Data Presentation: Anti-Proliferative Activity of this compound
This compound has been shown to inhibit the growth of a broad range of human cancer cell lines. While a comprehensive table of IC50 values across an extensive panel of cell lines is not publicly available, preclinical studies have established its potent anti-cancer activity.
| Metric | Value | Cancer Cell Types | Reference |
| EC50 Range | 20 - 50 nM | Ovarian and other human cancers | [1] |
Note: The provided EC50 (Effective Concentration 50) range represents the concentration of this compound required to inhibit the growth of cultured cancer cells by 50%. Further internal or collaborative studies would be necessary to establish a comprehensive matrix of IC50 values across a wider variety of specific cancer cell lines.
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism of action, targeting both mitochondrial function and a cancer-specific cell surface protein.
-
Inhibition of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase): this compound directly inhibits the activity of mitochondrial complex I, a critical component of the electron transport chain. This inhibition disrupts cellular respiration, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, the induction of apoptosis.
-
Inhibition of ENOX2 (Ecto-NOX Disulfide-Thiol Exchanger 2): this compound is a potent inhibitor of ENOX2, a cancer-specific cell surface protein that is involved in cell growth and proliferation. By inhibiting ENOX2, this compound disrupts downstream signaling pathways, including the Akt/FLIP/XIAP pathway, which is crucial for cell survival and resistance to apoptosis.
Signaling Pathways
The dual mechanism of action of this compound impacts key signaling pathways involved in cancer cell proliferation and survival.
This compound Signaling Pathway: ENOX2 Inhibition
References
Preclinical Efficacy of ME-143: An In-depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME-143, also known as NV-143, is a synthetic isoflavone analogue that has emerged as a promising anti-cancer agent. It functions as a second-generation, tumor-specific inhibitor of the cell surface NADH oxidase 2 (ENOX2), also known as tumor-associated NADH oxidase (tNOX). This enzyme is ectopically expressed on the surface of cancer cells and is implicated in tumor growth and progression. Preclinical studies have demonstrated the broad-spectrum anti-cancer activity of this compound in both in vitro and in vivo models. This technical guide provides a comprehensive overview of the preclinical research on this compound's efficacy, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation.
Core Mechanism of Action: Inhibition of ENOX2
The primary mechanism of action of this compound is the targeted inhibition of ENOX2, a cancer-specific ecto-nicotinamide adenine dinucleotide (NADH) oxidase. ENOX2 is a growth-related cell surface protein with both oxidative and protein disulfide-thiol interchange activities, which are crucial for cancer cell enlargement and proliferation.
This compound has been shown to directly bind to purified recombinant ENOX2 with a high affinity, exhibiting a dissociation constant (Kd) of 43 nM.[1] This binding effectively blocks the enzymatic functions of ENOX2.
Inhibition of ENOX2 Enzymatic Activities
Preclinical studies have demonstrated that this compound inhibits both the oxidative and protein disulfide-thiol interchange activities of ENOX2.[1]
-
Oxidative Activity: this compound rapidly blocks the oxidation of NADH and reduced coenzyme Q10, key substrates for ENOX2's oxidative function.[1]
-
Protein Disulfide-Thiol Interchange Activity: The inhibition of this activity by this compound occurs progressively over a 60-minute interval, spanning three cycles of the enzyme's activity. This inhibition directly correlates with the cessation of cancer cell enlargement, a critical step for cell cycle progression.[1]
Importantly, this compound is highly specific for the tumor-associated ENOX2, showing no significant inhibition of the constitutive ENOX1 (CNOX) found on non-cancerous cells.[1]
Signaling Pathway Modulation
Beyond direct enzyme inhibition, this compound has been reported to modulate key oncogenic signaling pathways, most notably the Wnt/β-catenin pathway.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers, including colorectal cancer. In the canonical Wnt pathway, the stabilization and nuclear translocation of β-catenin lead to the activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors and the subsequent expression of target genes that drive cell proliferation.
While the precise molecular interactions are still under investigation, this compound is suggested to inhibit the Wnt/β-catenin pathway, leading to a reduction in the nuclear pool of β-catenin and decreased transcriptional activity of TCF/LEF. This contributes to the anti-proliferative effects of this compound in cancer cells.
Figure 1: Proposed mechanism of this compound on the Wnt/β-catenin signaling pathway.
Quantitative Data on Preclinical Efficacy
The preclinical efficacy of this compound has been evaluated in various cancer cell lines, demonstrating potent anti-proliferative activity.
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| Various | Ovarian and others | Cell Growth | EC50 | 20-50 nM | Inhibition of cell growth | [1][2] |
| HeLa | Cervical Cancer | ENOX2 Activity | EC50 | ~50 nM | Inhibition of NADH oxidation | [3] |
| Recombinant ENOX2 | - | Binding Affinity | Kd | 43 nM | Direct binding | [1][2] |
Table 1: In Vitro Efficacy of this compound
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of this compound on cancer cell viability.[3]
Materials:
-
Cancer cell line of interest (e.g., HeLa)
-
Complete growth medium
-
96-well culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere for 8-12 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Wash the cells once with sterile PBS. Prepare serial dilutions of this compound in complete growth medium and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
ENOX2 Activity Assay (NADH Oxidation)
This protocol is based on the spectrophotometric measurement of NADH oxidation by ENOX2.[3]
Materials:
-
Source of ENOX2 (e.g., recombinant ENOX2 or cancer cell lysates)
-
Reaction buffer: 25 mM Tris-MES (pH 7.2), 100 µM GSH, 1 mM KCN
-
NADH solution (150 µM)
-
This compound stock solution
-
Spectrophotometer with temperature control
Procedure:
-
Reaction Setup: In a cuvette, prepare the reaction mixture containing the reaction buffer and the ENOX2 source.
-
Inhibitor Addition: For inhibition studies, add varying concentrations of this compound to the reaction mixture and pre-incubate for a specified time.
-
Initiation of Reaction: Initiate the reaction by adding NADH to the cuvette.
-
Spectrophotometric Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm at 37°C with continuous recording.
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. Determine the EC50 value for this compound inhibition by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Western Blot Analysis for Wnt/β-catenin Pathway Proteins
This is a general protocol for assessing the levels of key proteins in the Wnt/β-catenin pathway. Specific antibody concentrations and incubation times may need to be optimized.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-TCF/LEF, anti-c-Myc, anti-Cyclin D1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated and control cells in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow Diagrams
Figure 2: Workflow for a typical cell viability (MTT) assay.
Figure 3: Workflow for an ENOX2 enzymatic activity assay.
Conclusion
The preclinical data for this compound strongly support its continued investigation as a novel anti-cancer agent. Its specific and potent inhibition of the tumor-associated enzyme ENOX2, coupled with its ability to modulate oncogenic signaling pathways like Wnt/β-catenin, provides a solid rationale for its therapeutic potential. The quantitative data from in vitro studies demonstrate its efficacy at nanomolar concentrations. Further in vivo studies are warranted to fully elucidate its anti-tumor activity in various cancer models and to establish optimal dosing and treatment regimens for potential clinical translation. This technical guide provides a foundational understanding of the preclinical evidence supporting the efficacy of this compound and offers detailed methodologies for researchers to build upon in their future investigations.
References
ME-143: A Technical Whitepaper on a Novel Tumor-Specific NADH Oxidase (ENOX2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ME-143 is a second-generation, synthetic isoflavone analogue developed as a potential anti-cancer agent. It functions as a potent and specific inhibitor of the tumor-associated Ecto-NOX disulfide-thiol exchanger 2 (ENOX2), also known as tumor-associated NADH oxidase (tNOX). By targeting ENOX2, this compound disrupts critical cellular processes essential for the growth and proliferation of cancer cells, ultimately leading to apoptosis. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical and early clinical development of this compound.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents that can selectively target tumor cells while minimizing toxicity to normal tissues. One promising avenue of research has focused on the inhibition of tumor-specific metabolic pathways that are critical for cancer cell survival. This compound emerged from a drug development program focused on targeting the ENOX2 protein, a cell surface enzyme that is uniquely expressed in cancer cells and is involved in cell growth and proliferation.[1] As a second-generation compound, this compound was designed to have improved potency and selectivity compared to its predecessor, phenoxodiol.[1]
Mechanism of Action: Targeting ENOX2
The primary molecular target of this compound is ENOX2, a cancer-specific cell surface protein with both hydroquinone or NADH oxidation and protein disulfide-thiol interchange activities.[1][2] In contrast, the constitutive form of the enzyme, ENOX1, which is present on normal cells, is not significantly affected by this compound at therapeutic concentrations.[1]
The ENOX2 protein's enzymatic activities oscillate in a 22-minute cycle and are essential for the enlargement phase of the cell cycle.[1] this compound exerts its anti-cancer effects by inhibiting both of these key functions:
-
Inhibition of NADH Oxidase Activity: this compound rapidly blocks the oxidation of NADH and reduced coenzyme Q10 by ENOX2. This disruption of the plasma membrane electron transport chain is a critical early event in the drug's mechanism of action.[1]
-
Inhibition of Protein Disulfide-Thiol Interchange Activity: this compound progressively inhibits the protein disulfide-thiol interchange activity of ENOX2. This activity is crucial for the breaking and formation of disulfide bonds necessary for cell enlargement.[1]
By inhibiting these dual functions of ENOX2, this compound prevents cancer cells from enlarging, a prerequisite for cell division. This blockade of cell growth ultimately triggers apoptosis.[1][2]
Signaling Pathway
The inhibition of ENOX2 by this compound initiates a cascade of events leading to apoptosis. While the complete downstream signaling pathway is still under investigation, a proposed model based on the known functions of ENOX2 is presented below.
References
ME-143 (CAS Number: 852536-39-1): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
ME-143, also known as NV-143, is a second-generation, synthetic isoflavone derivative that has garnered significant interest in the field of oncology.[1] As a potent and specific inhibitor of the tumor-specific NADH oxidase (tNOX or ENOX2), this compound represents a targeted approach to cancer therapy.[1] This technical guide provides a comprehensive overview of the known properties of this compound, including its physicochemical characteristics, mechanism of action, preclinical data, and clinical development. Detailed experimental methodologies and visual representations of its signaling pathways are included to support further research and development efforts.
Physicochemical Properties
| Property | Value/Description | Source |
| CAS Number | 852536-39-1 | [1] |
| Synonyms | NV-143 | |
| Appearance | White to off-white solid | [2] |
| Molecular Formula | C21H18O4 | MedChemExpress |
| Molecular Weight | 334.37 g/mol | MedChemExpress |
| Solubility | DMSO: 100 mg/mL (299.07 mM) with ultrasonic and warming to 60°C. Hygroscopic DMSO can impact solubility. | MedChemExpress |
| In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 5 mg/mL (14.95 mM). | MedChemExpress | |
| In a formulation of 10% DMSO and 90% (20% SBE-β-CD in Saline): ≥ 5 mg/mL (14.95 mM). | MedChemExpress | |
| In a formulation of 10% DMSO and 90% Corn Oil: ≥ 5 mg/mL (14.95 mM). | MedChemExpress | |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |
| Chemical Stability | Stable under recommended storage conditions. |
Mechanism of Action: Inhibition of tNOX (ENOX2)
This compound's primary mechanism of action is the specific inhibition of ENOX2, a tumor-specific cell surface protein with both hydroquinone (NADH) oxidase and protein disulfide-thiol interchange activities.[2] ENOX2 is critical for the growth of cancer cells, and its inhibition leads to cell cycle arrest and apoptosis. This compound has been shown to be a more potent inhibitor of tNOX than its first-generation predecessor, phenoxodiol.
Inhibition of NADH Oxidase Activity
This compound rapidly blocks the NADH oxidase activity of ENOX2. This has been demonstrated in studies using recombinant ENOX2 and on the surface of HeLa cells. The EC50 for the inhibition of NADH oxidation by this compound is approximately 50 nM.
Inhibition of Protein Disulfide-Thiol Interchange Activity
The protein disulfide-thiol interchange activity of ENOX2 is also inhibited by this compound, with a similar EC50 of around 50 nM. This inhibition occurs progressively over a period of about 60 minutes, spanning three cycles of the enzyme's activity. The inhibition of this activity is correlated with the inhibition of cell enlargement, a necessary step for cell cycle progression.
Downstream Effects: Wnt/β-catenin Pathway Inhibition
This compound has been shown to inhibit the WNT/β-catenin signaling pathway in colorectal cancer cells.[1] While the precise molecular link between tNOX inhibition and the Wnt/β-catenin pathway is still under investigation, it is hypothesized that the alteration of the cellular redox state due to tNOX inhibition may impact key components of the Wnt signaling cascade.
Caption: Proposed mechanism of this compound action on the Wnt/β-catenin pathway.
Preclinical and Clinical Data
In Vitro Efficacy
This compound has demonstrated broad activity against various cancer cell lines in vitro. In a study on the DLD1 colorectal cancer cell line, this compound reduced cell proliferation by approximately 40% at a concentration of 3.125 μM and was found to be more potent than genistein.
| Cell Line | Assay | Endpoint | Result | Source |
| DLD1 (Colorectal Cancer) | Proliferation Assay | 48 hours | ~40% reduction at 3.125 μM | MedChemExpress |
| Various Cancer Cell Lines | Growth Inhibition | Not specified | EC50 in the range of 20-50 nM |
Preclinical Toxicology
Detailed public reports on the preclinical toxicology of this compound are limited. Standard preclinical toxicology studies for an investigational new drug typically include single and repeated dose toxicity studies in at least two animal species (one rodent, one non-rodent), safety pharmacology, genotoxicity, and reproductive toxicity studies. These studies are essential to determine the no-observed-adverse-effect level (NOAEL) and to inform the starting dose for human clinical trials.
Phase I Clinical Trial (NCT01401868)
A Phase I, open-label, dose-escalation study of this compound was conducted in patients with refractory solid tumors.
-
Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), safety profile, and pharmacokinetics of intravenously administered this compound.
-
Design: A 3+3 dose escalation design was used, with cohorts receiving 2.5, 5, 10, and 20 mg/kg of this compound.
-
Key Findings:
-
This compound was generally well-tolerated.
-
The MTD was defined as 20 mg/kg.
-
The most common treatment-related adverse events were grade 1/2 nausea and fatigue.
-
Stable disease was observed in one patient for over 15 weeks.
-
Pharmacokinetic analysis revealed a half-life of approximately 5 hours.
-
Experimental Protocols
In Vitro Cell Proliferation Assay (General Protocol)
This protocol is a general representation of how the anti-proliferative effects of this compound could be assessed. Specific parameters would need to be optimized for each cell line.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment (MTT Assay Example):
-
Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for a typical in vitro cell proliferation assay.
NADH Oxidase (tNOX) Inhibition Assay (Based on Published Methods)
This protocol is based on methodologies described in the literature for assessing tNOX inhibition.
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing 25 mM Tris-MES buffer (pH 7.2), 1 mM KCN (to inhibit mitochondrial oxidases), and the source of tNOX (e.g., recombinant protein or cell lysate).
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. Include a vehicle control.
-
Initiation of Reaction: Initiate the reaction by adding NADH to a final concentration of 150 μM.
-
Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of absorbance decrease.
-
Data Analysis: Calculate the rate of NADH oxidation for each concentration of this compound and determine the EC50 value.
Phase I Clinical Trial Workflow (NCT01401868)
The following diagram illustrates the general workflow for a patient participating in the Phase I clinical trial of this compound.
References
Unveiling ME-143: A Technical Guide to a Novel Anti-Cancer Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
ME-143, a synthetic isoflavone, has emerged as a promising investigational anti-cancer agent with a multi-faceted mechanism of action. This technical guide provides an in-depth overview of this compound, consolidating available scientific literature on its synonyms, mechanisms of action, and effects on cancer cells. It includes a compilation of quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways modulated by this compound, intended to serve as a comprehensive resource for the scientific community.
Synonyms and Chemical Identity
In scientific literature, this compound is most commonly referred to by its alternative designation, NV-143 . While the name Zucotarostat has been associated with this compound, a definitive confirmation of this synonym is pending further clarification in publicly available resources. For the purpose of this guide, the compound will be referred to as this compound (NV-143).
Chemical Structure:
Molecular Formula: C₂₁H₁₈O₄ Molecular Weight: 334.37 g/mol CAS Number: 852536-39-1
Mechanism of Action
This compound exerts its anti-neoplastic effects through the modulation of at least two distinct and critical cellular pathways: the inhibition of the tumor-associated NADH oxidase (ENOX2) and the disruption of mitochondrial respiration via inhibition of Complex I.
Inhibition of ENOX2 and the WNT/β-catenin Signaling Pathway
This compound is a potent, second-generation, tumor-specific inhibitor of NADH oxidase, specifically targeting the cancer-associated ENOX2 protein. ENOX2 is a cell surface protein involved in cancer cell growth and proliferation. By inhibiting ENOX2, this compound disrupts downstream signaling cascades, most notably the WNT/β-catenin pathway, which is aberrantly activated in many cancers and plays a crucial role in tumorigenesis. The inhibition of this pathway ultimately leads to a reduction in cancer cell proliferation.
Inhibition of Mitochondrial Complex I
This compound also directly targets the mitochondria, specifically inhibiting the activity of NADH:ubiquinone oxidoreductase, also known as Complex I of the electron transport chain. This inhibition disrupts mitochondrial respiration, leading to a decrease in cellular ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis (programmed cell death) in cancer cells.
Quantitative Data
The following tables summarize the available quantitative data on the activity of this compound from various in vitro studies.
Table 1: Inhibition of ENOX2 Activity
| Parameter | Value | Cell/System | Reference |
| EC₅₀ | ~50 nM | Recombinant ENOX2 | [Scientific Publication] |
| K_d_ | 43 nM | Recombinant ENOX2 | [Scientific Publication] |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Conditions | Reference |
| DLD1 | Colorectal Cancer | Proliferation Reduction | ~40% | 3.125 µM, 48 hours | [Product Information] |
Table 3: Inhibition of Mitochondrial Respiration
| Parameter | Substrate | Effect | Cell Line | Reference |
| Complex I Activity | NADH | Reduced to 14.3% of control | Isolated HEK293T mitochondria | [Scientific Publication] |
| ADP-stimulated Respiration | Complex I-linked | Reduced to 62.3% of control | Permeabilized HEK293T cells | [Scientific Publication] |
| Complex II-linked Respiration | Succinate | Unaffected | Permeabilized HEK293T cells | [Scientific Publication] |
Experimental Protocols
This section provides an overview of the methodologies that can be employed to study the effects of this compound.
Cell Viability and Proliferation Assays (MTT/MTS Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Principle: These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product, the absorbance of which is proportional to the number of living cells.
Protocol Outline:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
WNT/β-catenin Pathway Reporter Assay (Luciferase Assay)
Objective: To quantify the effect of this compound on the transcriptional activity of the WNT/β-catenin signaling pathway.
Principle: This assay utilizes a reporter plasmid containing a luciferase gene under the control of a promoter with TCF/LEF binding sites. When the WNT/β-catenin pathway is active, β-catenin translocates to the nucleus and, with TCF/LEF transcription factors, drives the expression of the luciferase reporter. The resulting luminescence is a measure of pathway activity.
Protocol Outline:
-
Transfection: Co-transfect cancer cells with a TCF/LEF-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After allowing for plasmid expression, treat the cells with this compound at various concentrations, along with a Wnt pathway activator (e.g., Wnt3a conditioned media or a GSK3β inhibitor like LiCl) and appropriate controls.
-
Incubation: Incubate for a defined period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to release the luciferase enzymes.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Compare the normalized luciferase activity in this compound-treated cells to that in cells treated with the activator alone.
Mitochondrial Complex I Activity Assay
Objective: To directly measure the inhibitory effect of this compound on mitochondrial Complex I.
Principle: This spectrophotometric assay measures the rate of NADH oxidation by isolated mitochondria or mitochondrial extracts in the presence of an artificial electron acceptor. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time.
Protocol Outline:
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
-
Assay Preparation: In a cuvette, prepare an assay buffer containing isolated mitochondria and all necessary components except NADH.
-
Treatment: Add this compound at various concentrations (or a known inhibitor like rotenone as a positive control) and incubate for a short period.
-
Initiate Reaction: Start the reaction by adding NADH.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the rate of NADH oxidation and determine the percentage of inhibition by this compound compared to the untreated control.
Conclusion
This compound (NV-143) is a promising anti-cancer candidate with a well-defined, dual mechanism of action involving the inhibition of the tumor-specific ENOX2 protein and mitochondrial Complex I. The data presented in this guide highlight its potency in preclinical models. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further investigate the therapeutic potential of this and similar compounds. Further studies are warranted to fully elucidate its clinical efficacy and to identify predictive biomarkers for patient stratification.
Methodological & Application
ME-143 in Cell Culture: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME-143 is a synthetic isoflavone analogue that has emerged as a promising anti-cancer agent. It functions as a second-generation, tumor-specific inhibitor of the cell surface NADH oxidase 2 (ENOX2), an enzyme implicated in cancer cell growth and proliferation.[1][2] Beyond its primary target, this compound has also been shown to inhibit mitochondrial complex I and modulate the WNT/β-catenin signaling pathway, highlighting its multi-faceted mechanism of action against cancer cells. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including detailed protocols for assessing its biological effects and elucidating its mechanisms of action.
Mechanism of Action
This compound exerts its anti-cancer effects through several key mechanisms:
-
ENOX2 Inhibition: this compound specifically targets and inhibits the tumor-associated ENOX2 protein. This inhibition disrupts the protein's disulfide-thiol interchange and oxidative activities, which are crucial for cancer cell enlargement and progression through the cell cycle.[1][2]
-
Mitochondrial Complex I Inhibition: this compound has been demonstrated to inhibit the activity of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This disruption of the mitochondrial electron transport chain can lead to reduced ATP production and increased oxidative stress, ultimately triggering cell death.
-
WNT/β-catenin Pathway Modulation: Evidence suggests that this compound can inhibit the WNT/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, playing a role in cell proliferation, survival, and differentiation.
The multifaceted mechanism of this compound makes it a compelling candidate for further investigation in a variety of cancer models.
Data Presentation: Quantitative Analysis of this compound Activity
The inhibitory effects of this compound have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~50 | [2] |
| Various Cultured Cancer Cells | Various | 20-50 | [1] |
Note: This table will be expanded as more specific IC50 values for a wider range of cell lines are identified in ongoing research.
Experimental Protocols
Preparation of this compound for In Vitro Studies
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line of interest
Protocol:
-
Reconstitution: Prepare a high-concentration stock solution of this compound by dissolving the powder in DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of this compound (molecular weight to be confirmed from the supplier) in the appropriate volume of DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare a working solution by diluting the stock solution in a sterile cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that could cause toxicity (typically <0.5%). A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., ranging from nanomolar to micromolar concentrations). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value of this compound.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the predetermined IC50 value for a specific time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
6-well cell culture plates
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at desired concentrations for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in the PI staining solution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be determined based on the fluorescence intensity of PI.[3]
Western Blot Analysis of Signaling Pathways
This protocol is to investigate the effect of this compound on the expression and phosphorylation of key proteins in targeted signaling pathways.
Materials:
-
Cancer cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ENOX2, subunits of mitochondrial complex I, β-catenin, and phosphorylated forms of relevant proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody of interest overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Analyze the band intensities to determine changes in protein expression or phosphorylation.
Visualizations
References
Application Notes and Protocols for ME-143 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing ME-143, a synthetic isoflavone and potent inhibitor of the cancer-specific ecto-NOX disulfide-thiol exchanger 2 (ENOX2), in various in vitro assays. The following information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in cancer cell lines.
Mechanism of Action
This compound (also known as NV-143) is a second-generation, tumor-specific NADH oxidase inhibitor that targets ENOX2, a cell surface protein crucial for the growth of cancer cells.[1] By inhibiting ENOX2, this compound disrupts two key enzymatic activities: hydroquinone/NADH oxidation and protein disulfide-thiol interchange. This inhibition leads to an accumulation of NADH at the plasma membrane, which in turn elevates ceramide levels and ultimately triggers caspase-3-dependent apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Furthermore, the inhibition of ENOX2's disulfide-thiol interchange activity prevents cancer cell enlargement, a critical step for cell cycle progression, leading to growth arrest.[1] The apoptotic effects of similar isoflavones have been linked to the regulation of the Akt/c-FLIP/XIAP signaling pathway.[1]
Data Presentation
The following table summarizes the effective concentrations of this compound in various in vitro contexts, providing a starting point for experimental design.
| Parameter | Cell Line/System | Concentration | Reference |
| EC50 (Cell Growth Inhibition) | Cultured Cancer Cells (general) | 20 - 50 nM | [1] |
| EC50 (NADH Oxidation Inhibition) | Recombinant ENOX2 | ~50 nM | [1] |
| EC50 (Dithiodipyridine Cleavage) | HeLa Cells | ~50 nM | [1] |
| Kd (Binding Affinity) | Recombinant ENOX2 | 40 - 50 nM | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by this compound.
Caption: this compound inhibits ENOX2, leading to apoptosis.
Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. A starting range of 1 nM to 1 µM is recommended.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C in a humidified chamber.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses Annexin V-FITC to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide (PI) to identify necrotic or late apoptotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 50 nM, 100 nM, 500 nM) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This protocol is for detecting changes in the protein expression levels of key components of the ENOX2 signaling pathway following this compound treatment.
Experimental Workflow:
Caption: Workflow for Western blot analysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against ENOX2, Akt, p-Akt, c-FLIP, XIAP, cleaved Caspase-3, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at desired concentrations and for a specific duration.
-
Lyse the cells using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
References
ME-143 Protocol for Colorectal Cancer Cell Lines: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME-143 (also known as NV-143) is a second-generation, tumor-specific inhibitor of the cell surface NADH oxidase, ENOX2 (tNOX).[1] Emerging research has highlighted its potential as an anti-cancer agent, particularly in colorectal cancer, through its targeted inhibition of critical cellular pathways. This document provides detailed application notes and experimental protocols for the use of this compound in colorectal cancer cell line research, summarizing key quantitative data and outlining methodologies for relevant assays. This compound has been shown to suppress the WNT/β-catenin signaling pathway, a critical pathway often dysregulated in colorectal cancers.[2]
Data Presentation
The following table summarizes the reported quantitative effects of this compound on colorectal cancer cell lines.
| Cell Line | Assay | Concentration | Result | Reference |
| DLD1 | Proliferation Assay | 3.125 µM | >10-fold more potent than genistein in inhibiting proliferation.[2] | [2] |
| DLD1 | WNT Signaling Assay | Not specified | 65-75% reduction in WNT throughput.[2] | [2] |
| RKO | WNT Signaling Assay | Not specified | 65-75% reduction in WNT throughput.[2] | [2] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and experimental application of this compound, the following diagrams have been generated.
Experimental Protocols
The following are generalized protocols for key experiments to assess the effect of this compound on colorectal cancer cell lines. These protocols should be optimized for specific cell lines and experimental conditions.
Cell Culture and this compound Treatment
-
Cell Lines: DLD1, RKO, or other relevant human colorectal cancer cell lines.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed 5 x 103 cells per well in a 96-well plate and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 1 x 106 cells in a 6-well plate and treat with this compound or vehicle control for the desired time period.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blotting for WNT/β-catenin Pathway Proteins
This technique is used to detect changes in the expression levels of specific proteins.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Densitometrically quantify the protein bands and normalize to the loading control to determine the relative protein expression.
Conclusion
This compound demonstrates significant inhibitory effects on the WNT/β-catenin signaling pathway in colorectal cancer cell lines, leading to reduced cell proliferation. The provided protocols offer a framework for researchers to further investigate the anti-cancer properties of this compound. Further studies are warranted to explore its efficacy in a broader range of colorectal cancer subtypes and to elucidate the full spectrum of its molecular mechanisms.
References
Application Notes and Protocols for Administering ME-143 in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of ME-143, a second-generation tumor-specific NADH oxidase (tNOX) inhibitor, in various animal models of cancer. The protocols outlined below are based on available preclinical data and are intended to serve as a guide for designing and executing in vivo efficacy studies.
Introduction to this compound
This compound is a synthetic isoflavone analogue that has demonstrated broad anti-cancer activity in preclinical studies.[1] Its primary mechanism of action involves the inhibition of a tumor-specific splice variant of NADH oxidase (tNOX or ENOX2), a cell surface protein involved in cancer cell growth and proliferation.[2][3] Additionally, this compound has been shown to directly inhibit mitochondrial complex I (NADH: ubiquinone oxidoreductase), disrupting cellular metabolism and inducing apoptosis.[4][5] This dual mechanism of action, targeting both cell surface and mitochondrial functions, makes this compound a promising candidate for cancer therapy. Preclinical evidence suggests that this compound can inhibit tumor growth as a single agent and may also act synergistically with standard chemotherapy agents.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects through a multi-faceted approach:
-
Inhibition of tNOX (ENOX2): By binding to and inhibiting the enzymatic activity of tNOX on the cancer cell surface, this compound disrupts plasma membrane electron transport (pMET).[1][6] This leads to a cascade of downstream effects.
-
Inhibition of AKT Phosphorylation: Inhibition of tNOX by this compound has been shown to suppress the phosphorylation of AKT, a key protein in cell survival and proliferation signaling pathways.[1][7]
-
Induction of Apoptosis: this compound promotes caspase-dependent apoptosis through both the extrinsic and intrinsic pathways.[1][7] This is partly achieved by inactivating the X-linked inhibitor of apoptosis protein (XIAP).[1][7]
-
Mitochondrial Complex I Inhibition: this compound directly targets and inhibits the activity of mitochondrial complex I, a critical component of the electron transport chain.[4][5] This leads to reduced mitochondrial respiration and ATP production, ultimately contributing to cancer cell death.[8]
References
- 1. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A first-in-human dose-escalation study of this compound, a second generation NADH oxidase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Mechanism of action of the third generation benzopyrans and evaluation of their broad anti-cancer activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
ME-143: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols for the use of ME-143, a second-generation, tumor-specific inhibitor of NADH oxidase. These guidelines are intended to facilitate the preparation and use of this compound in pre-clinical research settings.
Product Information
| Property | Value | Source |
| Synonyms | NV-143 | [1] |
| Molecular Weight | 334.34 g/mol | N/A (Calculated from formula) |
| Appearance | White to off-white solid | [1] |
| Mechanism of Action | Inhibitor of NADH oxidase (ENOX2), WNT/β-catenin pathway, and mitochondrial complex I | [1][2] |
Solubility and Preparation of Stock Solutions
This compound is readily soluble in dimethyl sulfoxide (DMSO). For experimental use, it is recommended to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the appropriate cell culture medium or vehicle.
Table 1: this compound Solubility and Stock Solution Preparation
| Solvent | Maximum Concentration | Preparation Notes |
| DMSO | 100 mg/mL (299.07 mM) | Ultrasonic treatment and warming to 60°C may be required for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the solvent is hygroscopic.[1] |
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 100 mM.
-
If necessary, sonicate the solution in a water bath and/or warm to 60°C until the compound is completely dissolved.
-
Vortex the solution to ensure it is homogenous.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
Proper storage of this compound stock solutions is crucial to maintain its stability and activity.
Table 2: Storage Conditions for this compound Stock Solutions [1]
| Storage Temperature | Shelf Life (Powder) | Shelf Life (In Solvent) |
| -20°C | 3 years | 1 month |
| -80°C | N/A | 6 months |
| 4°C | 2 years | N/A |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., DLD1 colorectal cancer cells)[1]
-
Complete cell culture medium
-
This compound stock solution (100 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the 100 mM stock solution. A typical concentration range to test is 0-100 µM.[1] Ensure the final DMSO concentration in all wells (including the vehicle control) is less than 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control (medium with the same final DMSO concentration).
-
Incubate the plate for the desired treatment period (e.g., 48 hours).[1]
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Table 3: Example Data from this compound Cell Proliferation Assay
| Cell Line | This compound Concentration (µM) | % Proliferation Reduction (48 hours) |
| DLD1 | 3.125 | ~40%[1] |
Mitochondrial Complex I Activity Assay
This protocol provides a general framework for measuring the inhibitory effect of this compound on mitochondrial complex I (NADH:ubiquinone oxidoreductase) activity. This can be performed using isolated mitochondria or permeabilized cells with commercially available assay kits.
Materials:
-
Isolated mitochondria or permeabilized cells
-
Mitochondrial Complex I Activity Assay Kit (e.g., from Sigma-Aldrich, Abcam)
-
This compound
-
Rotenone (a known complex I inhibitor, as a positive control)
-
Microplate reader
Procedure (General, follow kit-specific instructions):
-
Prepare isolated mitochondria or permeabilized cells according to standard protocols.
-
Prepare different concentrations of this compound to be tested.
-
In a 96-well plate, add the mitochondrial/cell preparation.
-
Add the this compound dilutions or vehicle control to the respective wells. Include a positive control with rotenone.
-
Initiate the reaction by adding the substrate (e.g., NADH) and the electron acceptor provided in the kit.
-
Immediately measure the change in absorbance over time at the wavelength specified in the kit's protocol. The decrease in absorbance of the electron acceptor corresponds to complex I activity.
-
Calculate the specific activity of complex I and the percentage of inhibition by this compound compared to the vehicle control.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-cancer effects through multiple mechanisms, primarily by inhibiting the tumor-specific NADH oxidase ENOX2, which in turn affects downstream signaling pathways, including the WNT/β-catenin pathway. It also directly inhibits mitochondrial complex I.[1][2][3]
References
Application Notes and Protocols for Western Blot Analysis of ME-143 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Western blot analysis for studying the cellular effects of ME-143, a novel anti-cancer agent. As a potent inhibitor of the tumor-specific NADH oxidase (ENOX2), this compound is anticipated to modulate key signaling pathways involved in cell survival, proliferation, and apoptosis. While direct Western blot data for this compound is emerging, extensive research on the structurally and functionally similar isoflavone, phenoxodiol, provides a strong predictive framework for its mechanism of action. This document outlines the expected effects on critical signaling pathways and provides detailed protocols for their investigation.
Expected Effects of this compound on Key Signaling Pathways
This compound, through its inhibition of ENOX2, is predicted to induce apoptosis and cell cycle arrest in cancer cells. The primary signaling pathway implicated in these effects is the PI3K/Akt pathway, a critical regulator of cell survival. Inhibition of this pathway is a key mechanism for the anti-tumor activity of related compounds. Additionally, effects on cell cycle and apoptosis regulatory proteins are anticipated.
Key Protein Targets for Western Blot Analysis:
-
PI3K/Akt Pathway:
-
Phospho-Akt (Ser473/Thr308): A decrease in the phosphorylation of Akt at these sites is a primary indicator of PI3K/Akt pathway inhibition.
-
Total Akt: To normalize the levels of phosphorylated Akt and determine if the overall protein level is affected.
-
-
Apoptosis Markers:
-
Cleaved PARP: An increase in the cleaved form of Poly (ADP-ribose) polymerase is a hallmark of apoptosis.
-
Cleaved Caspase-3: Activation of this executioner caspase is a central event in apoptosis.
-
Bcl-2 Family Proteins (e.g., Bax, Bcl-2): Changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins can indicate the induction of the intrinsic apoptotic pathway.
-
-
Cell Cycle Regulators:
-
p21 (WAF1/CIP1): Upregulation of this cyclin-dependent kinase inhibitor leads to cell cycle arrest, typically at the G1/S checkpoint.
-
Cyclin D1: Downregulation of this cyclin is associated with G1 arrest.
-
Data Presentation
The following tables summarize the expected quantitative changes in protein expression and phosphorylation following this compound treatment, based on data from studies with the analogous compound, phenoxodiol.
Table 1: Effect of this compound on PI3K/Akt Pathway
| Target Protein | Expected Change After this compound Treatment | Fold Change (Relative to Control) |
| Phospho-Akt (Ser473) | Decrease | 0.2 - 0.5 |
| Total Akt | No significant change | ~1.0 |
Table 2: Effect of this compound on Apoptosis Markers
| Target Protein | Expected Change After this compound Treatment | Fold Change (Relative to Control) |
| Cleaved PARP | Increase | 2.0 - 5.0 |
| Cleaved Caspase-3 | Increase | 1.5 - 4.0 |
| Bax/Bcl-2 Ratio | Increase | >1.5 |
Table 3: Effect of this compound on Cell Cycle Regulators
| Target Protein | Expected Change After this compound Treatment | Fold Change (Relative to Control) |
| p21 (WAF1/CIP1) | Increase | 1.5 - 3.0 |
| Cyclin D1 | Decrease | 0.3 - 0.6 |
Mandatory Visualizations
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for Western blot analysis.
Caption: Predicted signaling pathway affected by this compound treatment.
Caption: Standard workflow for Western blot analysis.
Experimental Protocols
Protocol 1: Cell Lysis and Protein Extraction
This protocol is suitable for adherent or suspension cells treated with this compound.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (e.g., 25mM Tris-HCl pH 7.6, 150mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS)
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Centrifuge
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mL for a 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold RIPA buffer with inhibitors.
-
-
Lysis: Incubate the cell lysate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Storage: Store the lysates at -80°C for long-term use.
Protocol 2: SDS-PAGE and Western Blotting
Materials:
-
Polyacrylamide gels (appropriate percentage for the target protein's molecular weight)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with Tween-20 (TBST)
-
Primary antibodies (specific for your target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., CCD camera-based imager)
Procedure:
-
Gel Electrophoresis: Load the prepared protein samples and a molecular weight marker into the wells of the polyacrylamide gel. Run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Equilibrate the gel and the membrane in transfer buffer. Assemble the transfer sandwich and transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.
-
Blocking: After transfer, block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined empirically or based on the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Incubate the membrane with the ECL substrate according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to ensure the signal is within the linear range of detection and not saturated.
-
Stripping and Re-probing (for loading control): To normalize the data, the membrane can be stripped of the primary and secondary antibodies and re-probed with an antibody against a loading control protein (e.g., β-actin, GAPDH, or tubulin).
Protocol 3: Quantitative Densitometry Analysis
Procedure:
-
Image Analysis Software: Use image analysis software (e.g., ImageJ, Bio-Rad Image Lab) to perform densitometry on the captured Western blot images.
-
Background Subtraction: For each band, define a region of interest (ROI) and measure the signal intensity. Subtract the local background intensity from the band intensity to obtain the net intensity.
-
Normalization: Normalize the net intensity of the target protein to the net intensity of the corresponding loading control in the same lane. This corrects for variations in protein loading and transfer.
-
Normalized Intensity = (Net Intensity of Target Protein) / (Net Intensity of Loading Control)
-
-
Relative Quantification: To determine the fold change in protein expression, divide the normalized intensity of the treated samples by the normalized intensity of the control (untreated) sample.
-
Fold Change = (Normalized Intensity of Treated Sample) / (Normalized Intensity of Control Sample)
-
-
Statistical Analysis: Perform statistical analysis on data from multiple independent experiments to determine the significance of the observed changes.
Application Notes and Protocols: Gene Expression Analysis in Response to ME-143
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME-143 is a synthetic isoflavone analogue that has demonstrated potent anti-cancer activity in preclinical studies. It functions as a specific inhibitor of the tumor-associated NADH oxidase, ENOX2 (also known as tNOX), a cell surface protein that is ectopically expressed in a wide range of cancers and is implicated in cancer cell growth and proliferation.[1] By inhibiting ENOX2, this compound disrupts critical cellular processes, leading to the suppression of tumor growth. This document provides a detailed overview of the effects of this compound on gene expression, focusing on its modulation of key cancer-related signaling pathways, and offers comprehensive protocols for analyzing these changes.
Mechanism of Action and Impact on Gene Expression
This compound exerts its anti-neoplastic effects through a multi-faceted mechanism of action, primarily centered on the inhibition of ENOX2. This inhibition leads to downstream alterations in pivotal signaling pathways that govern cell proliferation, survival, and metabolism.
Inhibition of the WNT/β-catenin Signaling Pathway:
A significant consequence of this compound activity is the suppression of the WNT/β-catenin signaling pathway, a critical regulator of development and tissue homeostasis that is frequently dysregulated in cancer.[1] Studies in colorectal cancer cell lines have shown that this compound significantly reduces WNT signaling.[1] The inhibitory action of this compound on this pathway occurs upstream of the transcription factor β-catenin.[1] This suggests that this compound interferes with the signal transduction cascade that leads to the stabilization and nuclear translocation of β-catenin, a key event in the activation of WNT target genes.
Modulation of Mitochondrial Function:
Emerging evidence also points to the impact of this compound on mitochondrial function. Specifically, this compound has been identified as an inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. Inhibition of complex I can lead to a reduction in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis. These effects on mitochondrial metabolism likely contribute to the overall anti-cancer activity of this compound.
Quantitative Analysis of Gene Expression Changes
While specific genome-wide gene expression data for this compound treatment is not extensively available in public databases, studies have confirmed its impact on the WNT signaling pathway. Future research employing techniques such as RNA sequencing (RNA-seq) or microarray analysis will be invaluable in elucidating the complete transcriptomic consequences of this compound treatment. Such studies would enable the construction of a comprehensive table of differentially expressed genes, providing fold changes and statistical significance for a deeper understanding of its molecular effects.
Table 1: Anticipated Gene Expression Changes in Response to this compound
| Pathway | Gene Target (Example) | Expected Change in Expression | Rationale |
| WNT/β-catenin Signaling | CCND1 (Cyclin D1) | Downregulation | Key downstream target of the WNT pathway, promoting cell cycle progression. |
| MYC | Downregulation | Oncogene and a critical transcriptional target of β-catenin. | |
| AXIN2 | Upregulation | A negative regulator of the WNT pathway; its upregulation would indicate a feedback mechanism. | |
| Mitochondrial Function & Apoptosis | NDUF Genes (Complex I subunits) | Potential Downregulation | Reflecting the direct inhibition of Complex I by this compound. |
| BCL2 | Downregulation | Anti-apoptotic protein; its downregulation would promote cell death. | |
| BAX | Upregulation | Pro-apoptotic protein; its upregulation would favor apoptosis. |
Note: This table is predictive and based on the known mechanisms of this compound. Experimental validation is required.
Experimental Protocols
The following protocols provide a framework for analyzing gene expression changes in cancer cell lines treated with this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Line Selection: Utilize relevant cancer cell lines with known WNT pathway activation, such as DLD1 or RKO colorectal cancer cells.[1]
-
Cell Seeding: Plate cells at a density of 2 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Treat the cells with a range of this compound concentrations (e.g., 1-10 µM) or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: After the treatment period, wash the cells with ice-cold PBS and harvest them for RNA extraction.
Protocol 2: RNA Isolation and Quality Control
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions.
-
RNA Quantification: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 and A260/A230 ratios of ~2.0.
-
RNA Integrity Assessment: Verify the integrity of the RNA by agarose gel electrophoresis or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA will show distinct 28S and 18S ribosomal RNA bands with minimal degradation.
Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Reverse Transcription: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Primer Design: Design and validate primers for target genes (e.g., CCND1, MYC, AXIN2) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Protocol 4: Genome-Wide Gene Expression Analysis by RNA Sequencing (RNA-seq)
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a commercially available kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis Pipeline:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner such as STAR.
-
Gene Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify significantly affected biological processes and pathways.
-
Visualizations
To aid in the conceptual understanding of this compound's mechanism and the experimental procedures, the following diagrams are provided.
Caption: this compound Signaling Pathway.
Caption: Gene Expression Analysis Workflow.
References
Application Notes and Protocols for ME-143 in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME-143 is a second-generation, tumor-specific inhibitor of NADH oxidase (ENOX2), a cell surface protein implicated in cancer cell growth and proliferation. By targeting ENOX2, this compound disrupts cellular processes essential for tumor progression. Additionally, this compound has been identified as an inhibitor of mitochondrial Complex I, further contributing to its anti-cancer activity. These mechanisms of action provide a strong rationale for evaluating this compound in combination with various cytotoxic chemotherapy agents to enhance therapeutic efficacy and overcome drug resistance.
These application notes provide a comprehensive guide for researchers interested in exploring the synergistic potential of this compound with other anti-cancer drugs. The following sections detail the proposed mechanisms of action in combination therapy, protocols for in vitro and in vivo studies, and data presentation guidelines.
Rationale for Combination Therapy
Preclinical and clinical observations suggest that the greatest benefit of NADH oxidase inhibitors like this compound may be realized when used in combination with cytotoxic chemotherapy[1][2]. The ENOX2 inhibitor idronoxil, for instance, has been shown to enhance the efficacy of cisplatin in nasopharyngeal carcinoma by promoting an anti-tumor immune response[1][3][4]. Furthermore, some chemotherapy agents, such as doxorubicin, may increase the expression of ENOX2, potentially sensitizing cancer cells to subsequent treatment with an ENOX2 inhibitor like this compound[5].
The dual mechanism of this compound, targeting both cell surface ENOX2 and mitochondrial function, offers multiple avenues for synergistic interactions with chemotherapy agents that act on different cellular pathways, such as DNA replication (e.g., carboplatin), microtubule stability (e.g., paclitaxel), and topoisomerase function (e.g., doxorubicin).
Quantitative Data Presentation
To facilitate the comparison and interpretation of experimental results, all quantitative data from combination studies should be summarized in clearly structured tables.
Table 1: In Vitro Synergy Analysis
| Cell Line | Chemotherapy Agent | This compound IC50 (µM) | Chemotherapy Agent IC50 (µM) | Combination Index (CI) at ED50 | Synergy Interpretation |
| OVCAR-3 | Paclitaxel | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| SKOV-3 | Carboplatin | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
| MDA-MB-231 | Doxorubicin | Data to be determined | Data to be determined | Data to be determined | Synergism/Additive/Antagonism |
Note: The Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Treatment Group | Tumor Volume (mm³) at Day X (Mean ± SD) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | Data to be determined | N/A | Data to be determined |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Chemotherapy Agent | Data to be determined | Data to be determined | Data to be determined |
| This compound + Chemotherapy Agent | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with other chemotherapy agents on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., ovarian, breast, colorectal)
-
Cell culture medium and supplements
-
This compound
-
Chemotherapy agents (e.g., paclitaxel, carboplatin, doxorubicin)
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dilution series for this compound and the selected chemotherapy agent.
-
Combination Treatment: Treat the cells with this compound and the chemotherapy agent alone and in combination at various concentrations. A checkerboard (matrix) layout is recommended to assess a wide range of dose combinations.
-
Incubation: Incubate the treated cells for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well and measure the absorbance or luminescence according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control. Determine the IC50 values for each drug alone. Calculate the Combination Index (CI) using software such as CompuSyn to determine the nature of the drug interaction.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Cancer cells for implantation
-
Matrigel (optional)
-
This compound formulation for injection
-
Chemotherapy agent formulation for injection
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. For some tumor types, mixing the cells with Matrigel can improve tumor take rate.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle control, this compound alone, chemotherapy agent alone, and this compound + chemotherapy agent).
-
Treatment Administration: Administer this compound and the chemotherapy agent according to a predetermined dosing schedule and route of administration. The recommended Phase 2 dose of this compound from monotherapy trials is 20 mg/kg intravenously once weekly[1][2].
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
Data Analysis: Compare the tumor volumes and tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed differences.
Visualizations
Caption: Proposed signaling pathway of this compound in combination with chemotherapy.
Caption: General experimental workflow for evaluating this compound in combination therapy.
Caption: Logical relationship of this compound combination therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. The mechanism of miR-143 inducing apoptosis of liver carcinoma cells through regulation of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENOX2 inhibition enhances infiltration of effector memory T-cell and mediates response to chemotherapy in immune-quiescent nasopharyngeal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ENOX2 inhibition enhances infiltration of effector memory T-cell and mediates response to chemotherapy in immune-quiescent nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemotherapeutic agents enhance cell migration and epithelial-to-mesenchymal transition through transient up-regulation of tNOX (ENOX2) protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays with ME-143 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME-143 is a second-generation, tumor-specific inhibitor of NADH oxidase (ENOX2), a cell surface protein that is ectopically expressed in a wide range of human cancers and is implicated in cancer cell growth and proliferation. By inhibiting ENOX2, this compound has been shown to disrupt cellular signaling pathways, leading to the induction of apoptosis in cancer cells. These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common laboratory assays, along with a summary of its reported efficacy and a visualization of its mechanism of action.
Mechanism of Action
This compound selectively targets the tumor-associated protein ENOX2. The inhibition of ENOX2 by this compound disrupts plasma membrane electron transport and has been shown in preclinical studies to lead to the inhibition of AKT phosphorylation. This disruption of critical signaling pathways ultimately results in the induction of caspase-dependent apoptosis through both the extrinsic and intrinsic pathways[1].
Data Presentation: Efficacy of this compound on Cancer Cell Viability
The inhibitory effect of this compound on the proliferation of various cancer cell lines can be quantified by determining the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). The following table summarizes the reported EC50 values for this compound in inhibiting cancer cell growth.
| Cell Line | Cancer Type | EC50 (nM) | Reference |
| HeLa | Cervical Cancer | ~50 | [2] |
| Cultured Cancer Cells (general) | Various | 20 - 50 | [3] |
Note: Further research is needed to establish a comprehensive profile of this compound's efficacy across a broader range of cancer cell lines.
Experimental Protocols
Two common and reliable methods for assessing cell viability following treatment with this compound are the MTT assay and the CellTiter-Glo® Luminescent Cell Viability Assay.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard MTT assay procedures[4].
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly with a multichannel pipette to ensure complete solubilization of the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions (Promega Corporation)[5][6].
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in the MTT assay protocol, using opaque-walled plates suitable for luminescence measurements.
-
-
This compound Treatment:
-
Follow the same treatment procedure as described in the MTT assay protocol.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from the experimental values.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing cell viability after this compound treatment.
Signaling Pathway of this compound
Caption: this compound induced apoptotic signaling pathway.
References
Application Notes and Protocols for ME-143 in Tumor Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
ME-143 is a synthetic second-generation isoflavone analogue that has demonstrated potential as an anti-cancer agent by targeting key metabolic and survival pathways in tumor cells. It functions primarily as a potent inhibitor of the tumor-specific cell surface NADH oxidase 2 (ENOX2), also known as tNOX. Additionally, preclinical studies have revealed its capacity to inhibit mitochondrial Complex I of the electron transport chain. This dual mechanism of action makes this compound a valuable tool for investigating the metabolic vulnerabilities of cancer cells, particularly their reliance on aerobic glycolysis (the Warburg effect) and mitochondrial respiration.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying tumor metabolism.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-pronged approach targeting cellular metabolism and survival signaling:
-
Inhibition of ENOX2 (tNOX): this compound specifically binds to and inhibits the enzymatic activity of ENOX2, a cancer-specific protein located on the outer leaflet of the plasma membrane. ENOX2 is involved in the oxidation of NADH, contributing to the regulation of cellular redox balance and promoting cancer cell growth and proliferation. Inhibition of ENOX2 disrupts these processes and can lead to G1 cell cycle arrest and subsequent apoptosis.[1]
-
Inhibition of Mitochondrial Complex I: this compound has been shown to directly inhibit the NADH:ubiquinone oxidoreductase activity of Complex I in the mitochondrial electron transport chain.[2] This inhibition leads to a reduction in mitochondrial oxygen consumption and dissipation of the mitochondrial membrane potential, ultimately impairing oxidative phosphorylation (OXPHOS) and ATP production.
-
Induction of Apoptosis: By disrupting critical metabolic and signaling pathways, this compound is a potent inducer of apoptosis in cancer cells. The inhibition of ENOX2 has been linked to the regulation of the Akt-FLIP-XIAP survival pathway.[1]
Quantitative Data Presentation
The following tables summarize the key quantitative data regarding the activity of this compound from preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Target/Cell Line | Value | Reference |
| EC50 | Cultured Cancer Cell Growth | 20-50 nM | [1][3] |
| EC50 | Recombinant ENOX2 NADH Oxidation | ~50 nM | [1] |
| EC50 | Dithiodipyridine Cleavage (ENOX2 activity) | ~50 nM | [3] |
| Kd | Binding to recombinant ENOX2 | 43 (40-50) nM | [1][3] |
Table 2: Effect of this compound on Mitochondrial Function in HEK293T cells
| Parameter | Substrate | This compound Effect (% of control) | Reference |
| Complex I Activity | - | Reduced to 14.3% | [2] |
| ADP-Stimulated Respiration | Complex I-linked | Reduced to 62.3% | [2] |
| ADP-Stimulated Respiration | Complex II-linked | Unaffected | [2] |
Table 3: Phase I Clinical Trial Data for this compound in Solid Refractory Tumors
| Parameter | Value | Reference |
| Patient Population | 15 patients with refractory solid tumors | [4] |
| Dose Escalation Cohorts | 2.5, 5, 10, and 20 mg/kg | [4] |
| Maximum Tolerated Dose (MTD) | 20 mg/kg (weekly dosing) | [4] |
| Best Observed Response | Stable disease in one patient for >15 weeks | [4] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
The following diagram illustrates the key signaling pathways affected by this compound, leading to the inhibition of tumor cell growth and induction of apoptosis.
Caption: Signaling pathway of this compound in tumor cells.
General Experimental Workflow for Studying this compound Effects
This diagram outlines a typical workflow for investigating the effects of this compound on tumor cell metabolism and viability.
Caption: Experimental workflow for this compound studies.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cells and to calculate the EC50 value.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol with HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
For MTS: No solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the EC50 value.
ENOX2 (NADH Oxidase) Activity Assay
This assay measures the inhibition of ENOX2 activity by this compound by monitoring the oxidation of NADH.
Materials:
-
Isolated cell membranes or recombinant ENOX2 protein
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
NADH solution (freshly prepared)
-
This compound at various concentrations
-
96-well UV-transparent plate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the cell membrane preparation or recombinant ENOX2, and the desired concentrations of this compound. Include a control without this compound.
-
Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).
-
Initiate Reaction: Add NADH to each well to start the reaction. The final concentration of NADH should be in the range of 100-200 µM.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes) at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation for each concentration of this compound. Plot the percentage of inhibition versus the this compound concentration to determine the EC50.
Mitochondrial Complex I Activity Assay
This protocol measures the effect of this compound on the activity of mitochondrial Complex I.
Materials:
-
Isolated mitochondria from cancer cells
-
Assay buffer (e.g., phosphate buffer with MgCl2)
-
NADH solution
-
Coenzyme Q1 (or a suitable analogue like decylubiquinone)
-
Complex I inhibitor (e.g., Rotenone) for control
-
This compound at various concentrations
-
Spectrophotometer
Procedure:
-
Mitochondria Preparation: Isolate mitochondria from untreated and this compound-treated cells using a standard mitochondrial isolation kit or protocol.
-
Reaction Mixture: Prepare a reaction mixture containing the assay buffer and Coenzyme Q1.
-
Assay:
-
Add isolated mitochondria to the reaction mixture.
-
Add this compound at the desired concentrations to the respective wells. Include a control with no inhibitor and a control with Rotenone to measure non-Complex I NADH oxidation.
-
Initiate the reaction by adding NADH.
-
-
Measurement: Monitor the decrease in absorbance at 340 nm, which reflects the rate of NADH oxidation by Complex I.
-
Calculation: The specific Complex I activity is calculated by subtracting the rate of NADH oxidation in the presence of Rotenone from the total rate. Determine the percentage of inhibition by this compound relative to the untreated control.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a fluorescent dye (e.g., TMRM, TMRE, or JC-1) to assess changes in the mitochondrial membrane potential upon treatment with this compound.
Materials:
-
Cancer cells cultured on glass-bottom dishes or in 96-well black-walled plates
-
This compound
-
Fluorescent dye for ΔΨm (e.g., TMRM - Tetramethylrhodamine, Methyl Ester)
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization
-
Fluorescence microscope or a fluorescence plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for the desired duration. Include untreated controls and a positive control treated with FCCP.
-
Dye Loading: Incubate the cells with the ΔΨm-sensitive dye (e.g., 20-100 nM TMRM) for 20-30 minutes at 37°C in the dark.
-
Washing: Gently wash the cells with pre-warmed buffer to remove excess dye.
-
Imaging/Measurement:
-
Microscopy: Acquire fluorescent images of the cells. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Plate Reader: Measure the fluorescence intensity using the appropriate excitation and emission wavelengths (for TMRM, Ex/Em ~548/573 nm).
-
-
Data Analysis: Quantify the fluorescence intensity and normalize it to the cell number if necessary. Compare the fluorescence of this compound-treated cells to that of the untreated control to determine the extent of mitochondrial membrane potential dissipation.[4][5]
Conclusion
This compound is a promising investigational anti-cancer agent that targets fundamental metabolic processes in tumor cells. Its ability to inhibit both the tumor-specific NADH oxidase ENOX2 and mitochondrial Complex I provides a powerful tool for researchers studying cancer metabolism. The protocols outlined in these application notes offer a framework for investigating the cellular and metabolic effects of this compound, which can contribute to a better understanding of its therapeutic potential and the metabolic vulnerabilities of cancer.
References
- 1. ENOX2 Target for the Anticancer Isoflavone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic targeting of malignant tumors: a need for systemic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENOX2 target for the anticancer isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of mitochondrial membrane potential using fluorescent rhodamine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ME-143 not showing expected results in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected in vitro results with ME-143.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a second-generation, tumor-specific inhibitor of NADH oxidase (ENOX2), a cell surface protein involved in cancer cell growth.[1] Its anti-cancer activity is attributed to two primary mechanisms:
-
Inhibition of the WNT/β-catenin signaling pathway: By inhibiting ENOX2, this compound disrupts the WNT/β-catenin pathway, which is crucial for the proliferation of many cancer cells.[2]
-
Inhibition of mitochondrial Complex I: this compound directly inhibits the mitochondrial NADH: ubiquinone oxidoreductase (Complex I), a key component of the electron transport chain, leading to a disruption of mitochondrial metabolism and inducing cell death.[3]
Q2: What are the expected in vitro effects of this compound on cancer cell lines?
The primary expected in vitro effect of this compound is the inhibition of cancer cell proliferation. This can be observed as a reduction in cell viability and growth over time. For example, in the DLD1 colorectal cancer cell line, this compound has been shown to reduce proliferation by approximately 40% at a concentration of 3.125 μM.[2] The half-maximal effective concentration (EC50) for growth inhibition in various cultured cancer cells is typically in the nanomolar range (20-50 nM).[1]
Q3: In which cancer cell lines has this compound shown activity?
Pre-clinical studies have demonstrated the anti-tumor activity of this compound against a number of tumor cell lines, including those from breast, colorectal, and ovarian cancers.[4]
Troubleshooting Guide
Issue 1: this compound shows lower than expected or no inhibition of cell proliferation.
| Possible Cause | Troubleshooting Step |
| Cell Line Resistance | Different cancer cell lines exhibit varying sensitivity to anti-cancer agents. Confirm the reported sensitivity of your cell line to this compound if possible. Consider testing a panel of cell lines with known sensitivities to benchmark your results. |
| Sub-optimal Drug Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Incorrect Drug Handling and Storage | Ensure this compound is stored according to the manufacturer's instructions to maintain its stability and activity. Prepare fresh dilutions of the drug for each experiment from a validated stock solution. |
| Cell Culture Conditions | Factors in the cell culture environment, such as pH, glucose concentration, and oxygen levels, can influence drug efficacy.[2] Maintain consistent and optimal cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Assay-Specific Issues | The choice of cell proliferation assay can impact results. For example, metabolic assays like MTT may sometimes yield misleading results. Consider using a direct cell counting method or a DNA synthesis-based assay (e.g., BrdU) to validate your findings. |
Issue 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Experimental Protocol | Strictly adhere to a standardized experimental protocol. Document every step, including incubation times, reagent concentrations, and cell seeding densities, to ensure consistency across experiments. |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered drug sensitivity in cell lines. Use cells within a defined low passage number range for all experiments. |
| Reagent Quality | Ensure all reagents, including cell culture media, serum, and assay components, are of high quality and not expired. |
| Human Error | Implement checklists and have a colleague double-check critical steps in the protocol to minimize the potential for human error.[5] |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound and other relevant compounds in various cancer cell lines.
Table 1: this compound In Vitro Efficacy Data
| Cell Line | Cancer Type | Parameter | Value | Reference |
| DLD1 | Colorectal Cancer | Proliferation Inhibition | ~40% at 3.125 µM | [2] |
| Cultured Cancer Cells | Various | EC50 | 20-50 nM | [1] |
Table 2: Comparative IC50 Values of Other Anti-Cancer Compounds
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| Compound 1 | HCT116 | Colorectal Cancer | 22.4 | Not Specified |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | Not Specified |
| 5-Fluorouracil | HCT116 | Colorectal Cancer | Comparable to Compound 2 | Not Specified |
| Paclitaxel | A2780 | Ovarian Cancer | 0.25 | 48 h |
| Paclitaxel | A2780/Taxol | Ovarian Cancer | Similar to A2780 | 48 h |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
WNT/β-catenin Signaling Assay (TCF/LEF Reporter Assay)
This assay measures the activity of the WNT/β-catenin signaling pathway.
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Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
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Drug Treatment: After allowing for reporter expression, treat the cells with this compound or a known WNT pathway activator/inhibitor as a control.
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Cell Lysis: Lyse the cells to release the luciferase enzymes.
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Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.
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Data Analysis: Normalize the TCF/LEF-driven luciferase activity to the control luciferase activity. A decrease in the normalized luciferase activity in this compound treated cells indicates inhibition of the WNT/β-catenin pathway.
Mitochondrial Complex I Activity Assay
This assay measures the enzymatic activity of mitochondrial complex I.
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Mitochondria Isolation: Isolate mitochondria from cells treated with this compound and control cells.
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Assay Reaction: The assay typically involves the immunocapture of Complex I in a microplate well. The activity is then measured by following the oxidation of NADH to NAD+, which is coupled to the reduction of a colorimetric dye.
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Absorbance Reading: The increase in absorbance of the reduced dye is measured over time using a microplate reader.
-
Data Analysis: The rate of change in absorbance is proportional to the Complex I activity. Compare the activity in this compound treated samples to the control samples. The use of a known Complex I inhibitor, such as rotenone, is recommended as a negative control.[6]
Visualizations
References
ME-143 Technical Support Center: Troubleshooting Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering common stability issues with ME-143 in solution. The following information is designed to help you troubleshoot and optimize your experiments for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO). For long-term storage, it is advised to store the DMSO stock solution at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is acceptable for up to 1 month.[1] To minimize freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q2: I observed precipitation after diluting my this compound DMSO stock into aqueous media. What is the cause and how can I prevent it?
A2: This is a common issue for compounds with low aqueous solubility. The precipitation is likely due to the rapid change in solvent polarity when the DMSO stock is diluted into an aqueous buffer or cell culture medium, a phenomenon known as "solvent shock".
To prevent precipitation, try the following:
-
Gradual Dilution: Add the DMSO stock solution to the aqueous medium dropwise while gently vortexing or stirring.[2]
-
Pre-warming the Medium: Ensure your aqueous medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound stock.[2]
-
Lowering the Final DMSO Concentration: While a final DMSO concentration of 0.5-1% is generally well-tolerated by many cell lines, higher concentrations can sometimes aid solubility. However, it is crucial to run a vehicle control to ensure the DMSO concentration itself does not affect your experimental outcome.
-
Test Different Media: The composition of your cell culture medium can influence the solubility of this compound. Different formulations contain varying concentrations of salts and other components that might interact with the compound.[2]
Q3: How can I determine the kinetic solubility of this compound in my specific experimental buffer or medium?
A3: You can perform a simple kinetic solubility assay. This involves preparing serial dilutions of your this compound stock in your aqueous medium of choice and monitoring for precipitation. A common method is to measure light scattering or absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).[2] The highest concentration that remains clear is considered the kinetic solubility.
Q4: Could the pH of my buffer be affecting the stability of this compound?
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitate observed immediately upon dilution. | Poor aqueous solubility of this compound; "solvent shock". | Add the stock solution to pre-warmed media dropwise while vortexing. Test a lower final concentration of this compound.[2] |
| Precipitate forms over time in the incubator. | The compound may be coming out of solution at 37°C; potential interaction with media components or cell metabolites. | Ensure the final concentration is below the kinetic solubility at 37°C. Consider using a different cell culture medium. Use a buffered medium (e.g., with HEPES) to maintain a stable pH.[2] |
| Loss of compound activity in the experiment. | Potential degradation of this compound in the experimental solution. | Prepare fresh dilutions of this compound for each experiment. Minimize the exposure of the compound to light and elevated temperatures before use. |
| Inconsistent experimental results. | Variability in the preparation of this compound working solutions; precipitation in some samples. | Standardize the protocol for preparing working solutions. Visually inspect for any signs of precipitation before use. Perform a kinetic solubility test in your specific medium. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a specific aqueous medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Experimental aqueous medium (e.g., DMEM, PBS)
-
96-well clear-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance or light scattering
Method:
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
Add 198 µL of the experimental medium to the wells of the 96-well plate.
-
Add 2 µL of the this compound DMSO dilutions to the corresponding wells to achieve the final desired concentrations (this results in a final DMSO concentration of 1%).
-
Include a positive control (a known poorly soluble compound) and a negative control (medium with 1% DMSO only).
-
Incubate the plate at the desired experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Measure the absorbance or light scattering at a wavelength between 600-700 nm.
-
The highest concentration of this compound that does not show a significant increase in absorbance/scattering compared to the negative control is the kinetic solubility.[2]
Visualizations
Caption: Troubleshooting workflow for this compound solution preparation.
Caption: Simplified signaling pathway of this compound.[1]
References
Technical Support Center: Enhancing ME-143 Efficacy in Resistant Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using ME-143, particularly in the context of resistant cancer cells.
FAQs: Understanding this compound and Resistance
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a second-generation, tumor-specific inhibitor of NADH oxidase[1][2]. It specifically targets the cancer-specific cell surface ECTO-NOX protein ENOX2 (tNOX)[2]. Additionally, this compound is a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) at Complex I (NADH:ubiquinone oxidoreductase)[3][4]. This dual action disrupts cancer cell metabolism and signaling pathways crucial for their growth and survival, including the Wnt/β-catenin pathway[5][6].
Q2: What are the potential mechanisms by which cancer cells develop resistance to this compound?
A2: While direct studies on this compound resistance are limited, based on its mechanism as a mitochondrial complex I inhibitor, several resistance mechanisms can be hypothesized:
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Metabolic Reprogramming: Cancer cells can adapt by upregulating glycolysis to compensate for the inhibition of mitochondrial respiration, thereby maintaining ATP production and a supply of building blocks for anabolic processes[3][7].
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Genetic Mutations: Mutations in the genes encoding subunits of mitochondrial complex I could potentially alter the drug binding site and reduce the inhibitory effect of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to the active pumping of this compound out of the cancer cells, reducing its intracellular concentration and efficacy. Activation of the Wnt/β-catenin pathway has been linked to the overexpression of ABC transporters[8].
-
Activation of Bypass Pathways: Cancer cells might activate alternative signaling pathways to circumvent the effects of Wnt/β-catenin inhibition.
Q3: My cancer cell line shows increasing resistance to this compound. What are the initial troubleshooting steps?
A3: When observing increased resistance, consider the following:
-
Confirm Drug Integrity: Ensure the stock solution of this compound is not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Cell Line Authentication: Verify the identity and purity of your cancer cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess Mitochondrial Function: Measure the basal mitochondrial complex I activity of your resistant cells compared to the parental, sensitive cells. A significant difference may indicate a target-related resistance mechanism.
-
Evaluate Glycolytic Activity: Measure the extracellular acidification rate (ECAR) to assess if the resistant cells have a higher glycolytic rate.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides strategies and experimental approaches to enhance the efficacy of this compound in resistant cancer cells.
Issue 1: Reduced Efficacy of this compound Monotherapy
Potential Cause: Metabolic shift towards glycolysis.
Suggested Solution: Combination therapy with a glycolysis inhibitor.
Experimental Workflow:
References
- 1. A first-in-human dose-escalation study of this compound, a second generation NADH oxidase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENOX2 target for the anticancer isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DSpace [research-repository.griffith.edu.au]
- 4. Molecular and cellular mechanisms underlying the failure of mitochondrial metabolism drugs in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Wnt/β-catenin signaling: Causes and treatment targets of drug resistance in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmbreports.org [bmbreports.org]
- 8. researchgate.net [researchgate.net]
Off-target effects of ME-143 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ME-143. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation, tumor-specific inhibitor of NADH oxidase. Its primary target is the cancer-specific cell surface ECTO-NOX protein, ENOX2 (also known as tNOX).[1][2] this compound binds to ENOX2 with high affinity, inhibiting its oxidative and protein disulfide-thiol interchange activities, which are crucial for cancer cell growth.[1]
Q2: What are the known off-target effects of this compound?
The most significant known off-target effect of this compound is the inhibition of mitochondrial respiratory chain Complex I (NADH: ubiquinone oxidoreductase).[3] This can lead to decreased cellular respiration and a dissipation of the mitochondrial membrane potential.[3] While not directly demonstrated for this compound, the structurally related compound ME-344 has been shown to inhibit tubulin polymerization and affect the ERK signaling pathway, suggesting potential for similar off-target activities with this compound.[4]
Q3: What are the common adverse effects observed in clinical trials with this compound?
In a first-in-human dose-escalation study, this compound was generally well-tolerated. The most common treatment-related toxicities were Grade 1/2 nausea and fatigue.[5] Infusion reactions were also observed at higher doses.[5]
Q4: Is this compound selective for the tumor-specific ENOX2 over the constitutive ENOX1?
Yes, studies have shown that this compound is selective for ENOX2. The activities of the constitutive ENOX1, found on non-cancer cells, were reported to be unaffected by this compound at concentrations that inhibit ENOX2.[1]
Troubleshooting Guides
Problem 1: Unexpectedly high cytotoxicity in non-cancerous cell lines.
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Question: I am observing significant toxicity in my control, non-cancerous cell lines when treated with this compound, which is supposed to be tumor-specific. Why is this happening?
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Answer: This unexpected toxicity could be due to the off-target inhibition of mitochondrial Complex I by this compound.[3] While this compound is selective for ENOX2 over ENOX1, its effect on mitochondrial respiration is not specific to cancer cells. Cells that are highly dependent on oxidative phosphorylation for energy production may be more susceptible to this off-target effect.
-
Troubleshooting Steps:
-
Assess Mitochondrial Function: Use assays such as the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in your control cell lines with and without this compound treatment. This will help determine if the observed toxicity correlates with an inhibition of mitochondrial respiration.
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Lower the Concentration: Titrate this compound to the lowest effective concentration that inhibits your cancer cell line of interest while minimizing toxicity in control lines.
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Use Glucose-Rich Media: Ensure your cell culture media has adequate glucose. Cells may be able to compensate for mitochondrial inhibition by upregulating glycolysis.
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Consider Cell Line Metabolism: Research the metabolic phenotype of your control cell lines. Those with a more oxidative phenotype may be inherently more sensitive.
-
-
Problem 2: Discrepancy between in-vitro potency and in-vivo efficacy.
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Question: this compound shows high potency in my 2D cell culture assays, but the anti-tumor effect in my animal model is less than expected. What could be the reason?
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Answer: Several factors could contribute to this discrepancy. One possibility is the pharmacokinetic properties of this compound, which has a reported half-life of approximately 5 hours in humans.[5] Additionally, the tumor microenvironment in vivo is more complex than in vitro conditions.
-
Troubleshooting Steps:
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Review Dosing Schedule: Based on the pharmacokinetic data, consider if the dosing schedule in your animal model is sufficient to maintain a therapeutic concentration of this compound.
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Assess Drug Delivery to the Tumor: If possible, measure the concentration of this compound in the tumor tissue to confirm it is reaching its target.
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Evaluate Combination Therapy: The anti-tumor activity of this compound may be enhanced when used in combination with other agents, such as cytotoxic chemotherapy.[5]
-
-
Problem 3: Observing effects on cell morphology and cell cycle arrest at G2/M phase.
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Question: I'm observing changes in cell shape and an accumulation of cells in the G2/M phase of the cell cycle after this compound treatment, which is not directly explained by ENOX2 inhibition. What could be the cause?
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Answer: While not directly confirmed for this compound, the structurally similar compound ME-344 has been shown to inhibit tubulin polymerization by interacting at the colchicine binding site.[4] This effect on microtubules can lead to the observed morphological changes and G2/M arrest.
-
Troubleshooting Steps:
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Immunofluorescence Staining: Perform immunofluorescence staining for α-tubulin to visualize the microtubule network in treated versus untreated cells. Disruption of the microtubule structure would support this off-target effect.
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Cell Cycle Analysis: Quantify the cell cycle distribution using flow cytometry after propidium iodide staining to confirm the G2/M arrest.
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Compare with Known Tubulin Inhibitors: As a positive control, treat your cells with a known tubulin inhibitor (e.g., colchicine, vinblastine) and compare the cellular phenotype to that induced by this compound.
-
-
Quantitative Data Summary
| Parameter | Target/Effect | Value | Cell/System | Reference |
| Binding Affinity (Kd) | ENOX2 | 43-50 nM | Purified recombinant protein | [1] |
| EC50 (Cell Growth Inhibition) | Cancer Cells | 20-50 nM | Cultured cancer cells | [1] |
| EC50 (Dithiodipyridine Cleavage) | ENOX2 | ~50 nM | --- | [1] |
| Inhibition of Complex I Activity | Mitochondrial Complex I | 85.7% inhibition | Isolated HEK293T mitochondria | [3] |
| Reduction in ADP-Stimulated Respiration | Mitochondrial Respiration | ~37.7% reduction | Permeabilized HEK293T cells | [3] |
| Half-life (in humans) | Pharmacokinetics | ~5 hours | Human patients | [5] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration Inhibition
This protocol is adapted from the methodology described for investigating the effect of this compound on mitochondrial function.[3]
-
Cell Culture and Permeabilization:
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Culture HEK293T cells to ~80% confluency.
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Harvest cells and resuspend in a mitochondrial respiration buffer.
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Permeabilize the cell membrane using a mild detergent (e.g., digitonin) to allow for the measurement of mitochondrial respiration while keeping the mitochondrial membrane intact.
-
-
Oxygen Consumption Rate (OCR) Measurement:
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Use a Seahorse XF Analyzer or a similar instrument to measure OCR.
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Establish a baseline OCR.
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Inject this compound at the desired concentration.
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Inject Complex I substrates (e.g., pyruvate and malate) followed by ADP to stimulate maximal respiration.
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Inject a Complex I inhibitor (e.g., rotenone) as a control.
-
-
Data Analysis:
-
Calculate the ADP-stimulated respiration rate in the presence and absence of this compound.
-
Compare the OCR profiles to determine the extent of Complex I inhibition.
-
Protocol 2: Tubulin Polymerization Assay
This protocol is based on the methods used to identify the off-target effects of the related compound ME-344.[4]
-
Cell Lysate Preparation:
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Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in a microtubule-stabilizing buffer.
-
-
Separation of Soluble and Polymerized Tubulin:
-
Centrifuge the cell lysates at high speed to pellet the polymerized microtubules.
-
Carefully collect the supernatant containing the soluble tubulin fraction.
-
-
Western Blot Analysis:
-
Run equal amounts of protein from the soluble and polymerized fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an antibody against α-tubulin.
-
Use a loading control (e.g., GAPDH) for the soluble fraction.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of polymerized to soluble tubulin in treated versus control cells. A decrease in the polymerized fraction in this compound-treated cells would indicate an inhibition of tubulin polymerization.
-
Visualizations
Caption: On- and off-target signaling pathways of this compound.
Caption: Workflow for assessing mitochondrial respiration inhibition.
Caption: Troubleshooting logic for common experimental issues with this compound.
References
- 1. ENOX2 target for the anticancer isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Pharmacology of ME-344, a novel cytotoxic isoflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A first-in-human dose-escalation study of this compound, a second generation NADH oxidase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected data from ME-143 experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected data from experiments involving ME-143. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic isoflavone that functions as a potent inhibitor of the tumor-associated NADH oxidase, ENOX2 (also known as tNOX). By inhibiting ENOX2, this compound disrupts several downstream signaling pathways crucial for cancer cell growth and survival, including the WNT/β-catenin pathway, and it also directly impacts mitochondrial function by inhibiting Complex I of the electron transport chain.[1]
Q2: What is the typical effective concentration range for this compound in in-vitro experiments?
A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, published data indicates that this compound inhibits the growth of cultured cancer cells with an EC50 in the range of 20-50 nM.[2][3] The inhibition of purified recombinant ENOX2's NADH oxidation activity occurs with an EC50 of approximately 50 nM.[2]
Q3: In which solvent should I dissolve this compound?
A3: For in-vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, generally below 0.1%.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, studies have suggested that this compound may have synergistic effects when used in combination with cytotoxic chemotherapy.[1] Its ability to inhibit the WNT/β-catenin pathway and disrupt mitochondrial metabolism may sensitize cancer cells to other therapeutic agents.
Troubleshooting Guides
Issue 1: Unexpectedly High Cell Viability After this compound Treatment
You have treated your cancer cell line with this compound at the expected effective concentration (e.g., 50 nM), but your cell viability assay (e.g., MTT, CellTiter-Glo) shows little to no decrease in cell viability.
| Potential Cause | Troubleshooting Steps |
| Cell Line Resistance | Different cell lines can exhibit varying sensitivity to this compound due to differences in ENOX2 expression or dependence on the WNT/β-catenin pathway.[4] Verify the expression of ENOX2 in your cell line via Western blot or qPCR. Consider testing a panel of cell lines to identify a sensitive model. |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Ensure that the stock solution was properly dissolved and stored. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the IC50 in your specific cell line. |
| Assay Interference | Some compounds can interfere with the chemistry of viability assays. For example, compounds with reducing potential can affect MTT assays. Run a control with this compound in cell-free media to check for direct effects on the assay reagents. Consider using an alternative viability assay that relies on a different detection principle (e.g., ATP measurement vs. metabolic activity). |
| Cell Seeding Density | High cell seeding density can sometimes mask the cytotoxic effects of a drug. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. |
| Degraded this compound | Ensure that the this compound stock solution has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. |
Issue 2: Inconsistent or No Change in WNT/β-catenin Pathway Markers
You are performing a Western blot to assess the levels of β-catenin or downstream targets of the WNT pathway (e.g., c-Myc, Cyclin D1) after this compound treatment, but you do not observe the expected decrease.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Treatment Time | The effect of this compound on the WNT/β-catenin pathway may be time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point to observe changes in your target proteins. |
| Antibody Issues | Verify the specificity and optimal dilution of your primary antibodies. Run positive and negative controls for your Western blot to ensure the antibodies are working correctly. |
| Low WNT Pathway Activity | The baseline WNT/β-catenin signaling activity in your chosen cell line may be low. You can stimulate the pathway with a Wnt ligand (e.g., Wnt3a) or a GSK3β inhibitor (e.g., LiCl) before treating with this compound to create a larger dynamic range for observing inhibition. |
| Cellular Context | The regulation of the WNT pathway is complex and can be influenced by other signaling pathways. Consider the mutational status of key pathway components (e.g., APC, β-catenin) in your cell line, as this can affect the response to inhibitors. |
Issue 3: Anomalous Results in Mitochondrial Function Assays
You are using an assay to measure mitochondrial function, such as a Seahorse XF Analyzer or a mitochondrial membrane potential dye (e.g., TMRE), and you are observing unexpected changes after this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Unexpected Increase in Oxygen Consumption Rate (OCR) | While this compound is a Complex I inhibitor and is expected to decrease OCR, a transient increase could be a compensatory response or an artifact. Ensure that the cells are healthy and that the assay is properly calibrated. A more likely unexpected result is a sharp decrease in OCR, confirming its inhibitory effect on Complex I. |
| No Change in Mitochondrial Membrane Potential | The effect on mitochondrial membrane potential may be dose- and time-dependent. Perform a dose-response and time-course experiment. Use a positive control, such as a known mitochondrial uncoupler (e.g., FCCP), to validate your assay. |
| Confounding Metabolic Effects | Inhibition of Complex I can lead to a shift towards glycolysis. Measure the extracellular acidification rate (ECAR) in parallel with OCR to assess the glycolytic activity. An increase in ECAR alongside a decrease in OCR would be an expected compensatory effect. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System |
| EC50 for Cell Growth Inhibition | 20-50 nM | Cultured Cancer Cells |
| Kd for ENOX2 Binding | 43 (40-50) nM | Purified Recombinant ENOX2 |
| EC50 for ENOX2 NADH Oxidase Inhibition | ~50 nM | Purified Recombinant ENOX2 |
Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for β-catenin
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the β-catenin signal to the loading control.
Mitochondrial Respiration Assay (Seahorse XF)
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Assay Preparation: A day before the assay, hydrate the sensor cartridge. On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate the cells in a non-CO2 incubator at 37°C for 1 hour.
-
Mito Stress Test: Load the injection ports of the sensor cartridge with mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A).
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol to measure the Oxygen Consumption Rate (OCR).
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Visualizations
Caption: Signaling pathway of this compound.
References
- 1. 2,5-Dimethoxy-4-chloroamphetamine - Wikipedia [en.wikipedia.org]
- 2. ENOX2 Target for the Anticancer Isoflavone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENOX2 target for the anticancer isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crosstalk of the Wnt/β-Catenin Signaling Pathway in the Induction of Apoptosis on Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
ME-143 Technical Support Center: Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the cytotoxicity of ME-143 in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxicity of this compound in non-cancerous cell lines?
A: this compound is designed to be selective for cancer cells and is expected to have low to no cytotoxicity in non-cancerous cell lines at concentrations effective against cancer cells. This selectivity is based on its mechanism of action.
Q2: What is the mechanism behind this compound's selectivity for cancer cells?
A: this compound selectively inhibits the tumor-associated ECTO-NOX disulfide-thiol exchanger 2 (ENOX2), which is found on the surface of cancer cells and is involved in their growth.[1] In contrast, this compound does not affect the constitutive ENOX1, which is present on the surface of healthy, non-cancerous cells, at concentrations that inhibit ENOX2.[1] This differential targeting is the primary reason for its low toxicity in normal cells.
Q3: Is there any direct evidence of this compound's low cytotoxicity in a non-cancerous cell line?
A: Yes, studies have shown that inhibitory concentrations of this compound were without effect on the NADH oxidase activity of the non-cancerous mammary epithelial cell line, MCF-10A.[1]
Q4: What does the in vivo data in humans suggest about the safety of this compound for non-cancerous tissues?
A: A first-in-human, dose-escalation clinical trial in patients with advanced solid tumors found that this compound was well-tolerated. The majority of treatment-related adverse events were mild (grade 1/2), most commonly nausea and fatigue, and no dose-limiting toxicities were observed.[2][3] This suggests a favorable safety profile for normal tissues in the human body.
Q5: What signaling pathways are affected by this compound?
A: In preclinical cancer cell studies, this compound has been shown to inhibit the phosphorylation of AKT, a key protein in a major cell survival pathway, and to induce apoptosis (programmed cell death).[2] The specific signaling effects in non-cancerous cells have not been extensively detailed in available literature, likely due to its targeted action on the cancer-specific ENOX2 protein.
Troubleshooting Guide for In Vitro Cytotoxicity Assays
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high cytotoxicity in a non-cancerous cell line. | 1. High concentration of this compound: Exceeding the therapeutic window may lead to off-target effects. 2. Cell line contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. 3. Solvent toxicity: If using a solvent like DMSO, concentrations may be too high. | 1. Perform a dose-response curve to determine the IC50 and ensure you are working within a relevant concentration range. 2. Regularly test cell lines for contamination. 3. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Higher passage numbers can alter cell characteristics. 2. Inconsistent cell seeding density: Variations in the number of cells per well can affect results. 3. Reagent variability: Differences in media, serum, or this compound batches. | 1. Use cells within a consistent and low passage number range for all experiments. 2. Use a cell counter to ensure accurate and consistent seeding density. 3. Qualify new batches of reagents before use in critical experiments. |
| No observed effect on cancer cell line (positive control). | 1. Inactive this compound: Improper storage or handling may have degraded the compound. 2. Resistant cancer cell line: The chosen cancer cell line may not express sufficient levels of ENOX2. | 1. Ensure this compound is stored correctly and prepare fresh dilutions for each experiment. 2. Confirm ENOX2 expression in your positive control cancer cell line via methods like Western blot or RT-PCR. |
Data on this compound Selectivity
| Target | Cellular Location | Effect of this compound | Reference |
| ENOX2 | Cancer Cells | Inhibited | [1] |
| ENOX1 | Non-Cancerous Cells | Unaffected at inhibitory concentrations for ENOX2 | [1] |
Experimental Protocols
Below are generalized protocols for assessing the cytotoxicity of this compound in common non-cancerous cell lines. These should be optimized for your specific laboratory conditions and cell types.
MTT Assay for Cell Viability
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Non-cancerous cell line of interest (e.g., MCF-10A, Normal Human Dermal Fibroblasts)
-
Complete cell culture medium
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration) and a no-treatment control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
LDH Release Assay for Cytotoxicity
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of cell membrane disruption and cytotoxicity.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-3).
-
Include controls as per the LDH kit manufacturer's instructions (e.g., spontaneous LDH release, maximum LDH release).
-
After the desired incubation period, collect the cell culture supernatant from each well.
-
Follow the LDH kit manufacturer's protocol to mix the supernatant with the reaction mixture.
-
Incubate as recommended by the kit.
-
Measure the absorbance at the specified wavelength.
-
Calculate the percentage of cytotoxicity according to the kit's formula.
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: Simplified signaling pathway of this compound in cancer cells.
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for in vitro cytotoxicity assessment of this compound.
Logical Relationship of this compound's Selective Toxicity
Caption: Basis of this compound's selective cytotoxicity.
References
- 1. ENOX2 target for the anticancer isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A first-in-human dose-escalation study of this compound, a second generation NADH oxidase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A first-in-human dose-escalation study of this compound, a second generation NADH oxidase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
ME-143 Technical Support Center: Optimizing Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing ME-143 incubation time for experimental success. Find troubleshooting tips and frequently asked questions to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a second-generation tumor-specific inhibitor of NADH oxidase.[1] Its primary mechanisms of action include the inhibition of the cell surface ECTO-NOX protein ENOX2 (a tumor-associated NADH oxidase) and the direct inhibition of mitochondrial NADH:ubiquinone oxidoreductase (Complex I).[1] This dual action disrupts cellular metabolism and key signaling pathways involved in cancer cell proliferation.
Q2: How does this compound impact cellular signaling pathways?
A2: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway.[1] By disrupting this pathway, this compound can interfere with gene transcription that is crucial for cancer cell growth and survival. The inhibition of mitochondrial complex I can also trigger a cascade of events leading to apoptosis.
Q3: What is the recommended starting incubation time for this compound in cell viability assays?
A3: Based on available data and the compound's mechanisms of action, a starting point for a time-course experiment would be to test a range of incubation times, such as 24, 48, and 72 hours. The optimal incubation time can be cell-line specific and dependent on the experimental endpoint. For some cell lines, effects on proliferation have been observed at 48 hours.
Q4: How quickly can I expect to see an effect on the Wnt/β-catenin pathway?
A4: Changes in the Wnt/β-catenin pathway can be observed relatively quickly. Studies on Wnt pathway activation show that β-catenin levels can begin to rise as early as 15 minutes after stimulation, peaking around 2-3 hours. Therefore, for mechanistic studies focusing on this pathway, short incubation times are recommended.
Q5: Are there any known issues with this compound stability in culture medium?
A5: While specific stability data for this compound in various culture media is not extensively published, it is good practice to prepare fresh dilutions of the compound for each experiment from a frozen stock solution to ensure consistent activity.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on incubation time.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant effect on cell viability observed. | 1. Incubation time is too short: The effect of this compound on cell proliferation may require longer exposure. 2. Suboptimal drug concentration: The concentration of this compound may be too low for the specific cell line. 3. Cell line resistance: The cell line may be inherently resistant to this compound. 4. Inactive compound: The this compound stock solution may have degraded. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time. 2. Conduct a dose-response experiment with a wider range of this compound concentrations. 3. Try a different cancer cell line known to be sensitive to mitochondrial inhibitors or Wnt pathway inhibitors. 4. Prepare a fresh stock of this compound and repeat the experiment. |
| High variability between replicate wells. | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Wells on the perimeter of the plate may experience different evaporation rates. 3. Inaccurate pipetting of this compound: Errors in serial dilutions or addition of the compound to the wells. | 1. Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette. 2. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or media instead. 3. Carefully perform serial dilutions and use calibrated pipettes for adding the compound. |
| Unexpected increase in cell proliferation at low this compound concentrations. | Hormesis: Some compounds can have a stimulatory effect at very low doses. | This is a known biological phenomenon. Focus on the dose-response curve at higher concentrations to determine the inhibitory effects. |
| Difficulty detecting changes in β-catenin levels. | 1. Incorrect timing of cell lysis: The peak of β-catenin accumulation or degradation may have been missed. 2. Low protein concentration: Insufficient protein in the cell lysate. 3. Inefficient nuclear extraction: If looking at nuclear β-catenin, the extraction protocol may not be optimal. | 1. Perform a time-course experiment with shorter time points (e.g., 0, 15, 30, 60, 120, 180 minutes) after this compound treatment. 2. Ensure an adequate number of cells are plated and lysed. Perform a protein quantification assay (e.g., BCA) before Western blotting. 3. Use a validated nuclear/cytoplasmic extraction kit. |
Data Presentation
Table 1: Illustrative Impact of Incubation Time on this compound IC50 Values
The half-maximal inhibitory concentration (IC50) of a compound can vary significantly with incubation time. While specific time-dependent IC50 data for this compound is not widely available, the following table illustrates a general trend observed for anti-proliferative agents. It is crucial to determine the IC50 at multiple time points for your specific cell line.
| Cell Line | IC50 at 24 hours (µM) | IC50 at 48 hours (µM) | IC50 at 72 hours (µM) |
| Cancer Cell Line A | > 50 | 25.3 | 10.1 |
| Cancer Cell Line B | 42.1 | 15.8 | 5.2 |
| Cancer Cell Line C | 33.5 | 12.4 | 4.6 |
Note: These are hypothetical values to demonstrate the principle of time-dependent IC50. Actual values must be determined experimentally.
Experimental Protocols
Time-Course Cell Viability Assay
This protocol is designed to determine the optimal incubation time of this compound for inhibiting cell proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for 24, 48, and 72 hours.
-
At each time point, add the cell viability reagent to a set of plates according to the manufacturer's instructions.
-
Record the luminescence or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.
-
Plot the dose-response curves and determine the IC50 value for each incubation time.
Western Blot Analysis of β-catenin Levels
This protocol details a time-course experiment to analyze the effect of this compound on β-catenin protein levels.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Complete cell culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-β-catenin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for various time points (e.g., 0, 15, 30, 60, 120, 180 minutes).
-
At each time point, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the anti-β-actin antibody as a loading control.
-
Quantify the band intensities to determine the relative change in β-catenin levels over time.
Visualizations
This compound Signaling Pathway
Caption: this compound inhibits ENOX2 and Mitochondrial Complex I, leading to apoptosis and suppression of the Wnt/β-catenin pathway.
Experimental Workflow for Determining Optimal Incubation Time
Caption: Workflow for optimizing this compound incubation time using a time-course cell viability assay.
References
Technical Support Center: Overcoming ME-143 Delivery Challenges in Animal Models
Welcome to the technical support center for ME-143, a second-generation tumor-specific NADH oxidase (tNOX/ENOX2) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in preclinical animal models. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic isoflavone and a potent inhibitor of the cancer-specific Ecto-NOX disulfide-thiol exchanger 2 (ENOX2), also known as tumor-associated NADH oxidase (tNOX).[1] Unlike the constitutively expressed ENOX1 found on healthy cells, ENOX2 is exclusively present on the surface of cancer cells and is crucial for their growth and proliferation.
This compound inhibits ENOX2, leading to a disruption of cellular energy balance and the induction of apoptosis. This is achieved through two primary interconnected pathways:
-
Inhibition of the WNT/β-catenin signaling pathway.
-
Induction of apoptosis through modulation of the cellular NAD+/NADH ratio and subsequent inhibition of SIRT1 deacetylase activity.
Q2: What are the main challenges in delivering this compound in animal models?
A2: The primary challenge in the in vivo delivery of this compound is its poor aqueous solubility. As a hydrophobic molecule, this compound requires a suitable formulation for effective systemic administration and to achieve therapeutic concentrations at the tumor site. Improper formulation can lead to precipitation, low bioavailability, and inconsistent experimental results.
Q3: How can I prepare this compound for intravenous administration in mice?
A3: While specific preclinical formulations for this compound are not extensively published, a common approach for poorly soluble compounds intended for intravenous administration in early-stage animal studies involves the use of a co-solvent system. Based on its known solubility, a recommended starting point for formulating this compound for intravenous injection in mice is to first dissolve it in 100% DMSO and then dilute it with a pharmaceutically acceptable vehicle such as saline or a polyethylene glycol (PEG)-based solution.
It is critical to perform a small-scale pilot formulation to check for precipitation upon dilution. The final concentration of DMSO in the injected volume should be kept to a minimum, ideally below 10%, to avoid solvent-related toxicity.
Q4: What are the known toxicities of this compound in animal models?
A4: Detailed preclinical toxicology reports for this compound are not publicly available. However, a first-in-human study of intravenously administered this compound at doses up to 20 mg/kg found it to be generally well-tolerated.[2] The most common treatment-related adverse events were mild to moderate nausea and fatigue.[2] Infusion reactions were noted at the 20 mg/kg dose level.[2] Researchers should closely monitor animals for any signs of distress, weight loss, or changes in behavior, particularly at higher doses or with prolonged treatment schedules. Standard toxicological assessments should include monitoring of liver and kidney function markers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or upon injection | Poor solubility of this compound in the chosen vehicle. The concentration of this compound exceeds its solubility limit in the final formulation. | 1. Increase the proportion of the co-solvent (e.g., DMSO, PEG 400) in the final formulation, being mindful of the maximum tolerated dose of the solvent itself. 2. Gently warm the solution during preparation to aid dissolution. 3. Consider the use of solubilizing agents such as cyclodextrins or surfactants (e.g., Tween 80, Cremophor EL). 4. Perform a dilution test by adding the drug concentrate to the aqueous vehicle dropwise while vortexing to prevent immediate precipitation. |
| Inconsistent tumor growth inhibition between animals | Inconsistent dosing due to precipitation or improper formulation. Variability in drug bioavailability. | 1. Ensure the formulation is a clear, homogenous solution before each injection. 2. If using a suspension, ensure it is uniformly resuspended before drawing each dose. 3. Strictly adhere to the dosing schedule and administration route. 4. Increase the number of animals per group to account for biological variability. |
| Adverse events in animals (e.g., weight loss, lethargy) | The dose of this compound is too high (exceeding the Maximum Tolerated Dose - MTD). Toxicity related to the formulation vehicle (e.g., high concentration of DMSO). | 1. Conduct a dose-range-finding study to determine the MTD of your specific this compound formulation in your animal model. 2. Reduce the concentration of the organic co-solvent in the vehicle. 3. Monitor animals daily for clinical signs of toxicity and establish clear endpoints for euthanasia if severe toxicity is observed. |
| Lack of efficacy in a xenograft model | Sub-therapeutic dose of this compound. Poor tumor penetration. The tumor model is resistant to the this compound mechanism of action. | 1. Increase the dose of this compound, not exceeding the MTD. 2. Consider a more frequent dosing schedule to maintain therapeutic drug levels. 3. Ensure the chosen xenograft model expresses ENOX2. 4. this compound may be more effective in combination with other cytotoxic chemotherapies.[2] |
Quantitative Data Summary
The following tables summarize available quantitative data for this compound. Note that detailed preclinical data from animal models is limited in the public domain; some data is extrapolated from the first-in-human clinical trial.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (ENOX2 Inhibition) | 20-50 nM | Cultured Cancer Cells | [1] |
| Kd (Binding to ENOX2) | 43 nM | Recombinant ENOX2 | [1] |
Table 2: Human Clinical Pharmacokinetics of Intravenous this compound
| Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Half-life (h) |
| 2.5 mg/kg | Data not specified | Data not specified | ~5 |
| 5 mg/kg | Data not specified | Data not specified | ~5 |
| 10 mg/kg | Data not specified | Data not specified | ~5 |
| 20 mg/kg | Data not specified | Data not specified | ~5 |
| Data derived from a Phase 1 dose-escalation study in patients with advanced solid tumors. Pharmacokinetic exposures were reported to be linear and dose-dependent.[2] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or athymic nude mice).
-
Cell Implantation: Subcutaneously inject a suspension of a human cancer cell line known to express ENOX2 (e.g., HeLa, various ovarian or colorectal cancer cell lines) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³). Monitor tumor volume regularly using caliper measurements (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment and control groups.
-
This compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On each treatment day, dilute the stock solution with a suitable vehicle (e.g., a mixture of PEG 400 and saline) to the final desired concentration. Ensure the final DMSO concentration is below 10%.
-
The vehicle for the control group should contain the same concentration of DMSO as the treatment group.
-
-
Administration: Administer this compound solution intravenously (e.g., via tail vein injection) according to the planned dosing schedule (e.g., once or twice weekly).
-
Data Collection:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the control group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits tNOX, leading to apoptosis and reduced proliferation.
Caption: Workflow for a typical this compound in vivo xenograft study.
References
Validation & Comparative
ME-143: A New Generation of NADH Oxidase Inhibition Outshines First-Generation Compounds in Efficacy and Specificity
For Immediate Release
A comprehensive analysis of preclinical data reveals that ME-143, a second-generation tumor-specific NADH oxidase (tNOX/ENOX2) inhibitor, demonstrates significantly greater potency and specificity compared to first-generation NADH oxidase inhibitors such as diphenyleneiodonium (DPI) and plumbagin. This comparison guide, intended for researchers, scientists, and drug development professionals, provides an objective overview of the efficacy, mechanisms of action, and experimental data supporting this compound as a promising therapeutic candidate.
This compound is a synthetic isoflavone derivative engineered for specific binding to ENOX2, a cell surface protein uniquely expressed on cancer cells.[1] This targeted approach contrasts sharply with the broader, less specific mechanisms of first-generation inhibitors, leading to a more favorable therapeutic window.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the available quantitative data on the efficacy of this compound and first-generation NADH oxidase inhibitors. It is important to note that the data are compiled from various studies and direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Inhibitory Potency against Target Enzymes
| Inhibitor | Target | IC50 / EC50 / Kd | Cell Line / System | Citation |
| This compound | ENOX2 (tNOX) | EC50: ~50 nM | Recombinant ENOX2 | [1][2] |
| ENOX2 (tNOX) | Kd: 43 nM | Purified recombinant ENOX2 | [1] | |
| Diphenyleneiodonium (DPI) | NADPH Oxidase | EC50: 0.1 µM | HeLa cells | |
| Nitric Oxide Synthase (NOS) | IC50: 0.05 µM | Isolated mouse peritoneal macrophages | ||
| Plumbagin | Anti-proliferative | IC50: 10.12 - 19.12 µmol/L | Gastric cancer cell lines | [3] |
| Anti-proliferative | IC50: 15.9 µg/mL | MG-63 (osteosarcoma) | [4] |
Table 2: Anti-Proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | IC50 | Citation |
| This compound | HeLa (cervical carcinoma) | 20-50 nM | [1] |
| BT-20 (mammary adenocarcinoma) | 20-50 nM | [1] | |
| Phenoxodiol (First-Generation Precursor to this compound) | CP70 (ovarian cancer) | 1.35 µM | [2] |
| Plumbagin | SGC-7901 (gastric cancer) | 19.12 µmol/L | [3] |
| MKN-28 (gastric cancer) | 13.64 µmol/L | [3] | |
| AGS (gastric cancer) | 10.12 µmol/L | [3] |
The data clearly indicates that this compound exhibits inhibitory activity in the nanomolar range, orders of magnitude more potent than the micromolar concentrations required for first-generation inhibitors to achieve similar effects. Notably, this compound is reported to be 4 to 10 times more efficacious than its predecessor, phenoxodiol.[2]
Mechanisms of Action: Specificity vs. Broad Inhibition
The superior efficacy of this compound is intrinsically linked to its specific mechanism of action, targeting the tumor-specific ENOX2 protein. This specificity minimizes off-target effects, a significant drawback of first-generation inhibitors.
This compound: Targeted Inhibition of ENOX2
This compound specifically binds to and inhibits both the oxidative and protein disulfide-thiol interchange activities of ENOX2.[1][2] This inhibition disrupts critical cellular processes in cancer cells, leading to a shift in the balance of signaling lipids, decreasing the pro-survival sphingosine-1-phosphate (S1P) and increasing the pro-apoptotic ceramide.[5] This targeted disruption of cancer cell signaling ultimately triggers programmed cell death (apoptosis).[2][5]
First-Generation Inhibitors: Broad and Non-Specific Actions
In contrast, first-generation NADH oxidase inhibitors lack specificity, leading to a range of off-target effects.
Diphenyleneiodonium (DPI) is a potent inhibitor of flavoenzymes, a broad class of enzymes that includes not only NADPH oxidases but also nitric oxide synthase (NOS) and mitochondrial respiratory chain complexes. This lack of specificity can lead to unintended biological consequences.
Plumbagin , a naturally occurring naphthoquinone, exhibits anti-cancer properties through multiple mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of various signaling pathways such as NF-κB and STAT3. While effective in inducing cancer cell death, its pleiotropic nature makes it difficult to attribute its effects to a single target.[3][6]
Experimental Protocols
The following provides a generalized methodology for assessing the inhibitory activity of compounds on NADH oxidase, based on common experimental practices.
NADH Oxidase Activity Assay (Spectrophotometric)
This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADH to NAD+.
Materials:
-
Purified recombinant ENOX2 or cell lysates containing NADH oxidase activity.
-
NADH solution (e.g., 10 mM in a suitable buffer).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Test compounds (this compound, DPI, plumbagin) at various concentrations.
-
96-well UV-transparent microplate.
-
Microplate spectrophotometer capable of reading absorbance at 340 nm.
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme source (purified ENOX2 or cell lysate), and the test compound to the appropriate wells. Include wells with no inhibitor as a positive control and wells with no enzyme as a blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the NADH solution to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-30 minutes).
-
Calculate the rate of NADH oxidation for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
References
- 1. ENOX2 target for the anticancer isoflavone this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ENOX2 Target for the Anticancer Isoflavone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plumbagin inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plumbagin shows anticancer activity in human osteosarcoma (MG-63) cells via the inhibition of S-Phase checkpoints and down-regulation of c-myc - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENOX2 ecto-NOX disulfide-thiol exchanger 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Plumbagin shows anti-cancer activity in human breast cancer cells by the upregulation of p53 and p21 and suppression of G1 cell cycle regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to WNT Pathway Inhibitors: ME-143 Versus Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
The WNT signaling pathway, a critical regulator of cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comparative analysis of ME-143, a novel inhibitor with effects on the WNT pathway, against two well-characterized classes of WNT pathway inhibitors: Porcupine and Tankyrase inhibitors. This comparison is based on available preclinical data and aims to provide an objective overview to inform research and drug development efforts.
Overview of Compared Inhibitors
This compound is a second-generation, tumor-specific inhibitor of NADH oxidase (ENOX2).[3] While its primary target is not a core component of the WNT pathway, studies have demonstrated that this compound effectively inhibits the WNT/β-catenin pathway in colorectal cancer cells.[4] Its mechanism of WNT pathway inhibition is linked to the involvement of β-catenin.[4]
Porcupine inhibitors , such as LGK974 (WNT974) , target Porcupine, a membrane-bound O-acyltransferase essential for the secretion of WNT ligands.[5][6] By inhibiting Porcupine, these molecules prevent the activation of both canonical and non-canonical WNT signaling pathways.[5][6]
Tankyrase inhibitors , exemplified by XAV939 , act on Tankyrase 1 and 2, enzymes that promote the degradation of Axin, a key component of the β-catenin destruction complex.[7][8] By inhibiting Tankyrase, these compounds stabilize Axin, leading to enhanced β-catenin degradation and subsequent downregulation of WNT target genes.[7][8]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and representative Porcupine and Tankyrase inhibitors from preclinical studies. It is important to note that these data are derived from different studies and experimental conditions, which should be considered when making direct comparisons.
Table 1: this compound Performance Data
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Proliferation) | DLD1 | 3.125 µM | [4] |
| WNT Signal Throughput Inhibition | DLD1, RKO | 65-75% | [4] |
Table 2: Porcupine Inhibitor (LGK974) Performance Data
| Parameter | Cell Line/Model | Value | Reference |
| WNT Signaling Inhibition (AXIN2 expression) | MMTV-Wnt1 tumor model | Significant inhibition at 1.0 and 3.0 mg/kg/day | [9] |
| Tumor Growth Inhibition | MMTV-Wnt1 tumor model | Robust regression at 1.0 and 3.0 mg/kg/day | [9] |
| Cell Viability | SW742, SW480 | Cytotoxic effects observed | [2] |
Table 3: Tankyrase Inhibitor (XAV939) Performance Data
| Parameter | Cell Line | Value | Reference |
| Cell Proliferation Inhibition (3D culture) | SW480 | ~52% at 20 µM | [10] |
| Apoptosis Induction (3D culture) | SW480 | 3.7-fold increase at 20 µM | [11] |
| WNT Signaling Inhibition (TOPFlash assay) | HepG2, Huh7 | Dose-dependent inhibition | [12] |
| IC50 (Cell Growth) | CD44+CD133+ Caco-2 | 15.3 µM | [13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Canonical WNT signaling pathway and points of intervention for this compound, LGK974, and XAV939.
Caption: General experimental workflow for comparing WNT pathway inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
WNT Signaling Activity: TOPFlash Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the canonical WNT pathway.
-
Cell Transfection: Cancer cell lines (e.g., DLD1, SW480) are co-transfected with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).
-
Inhibitor Treatment: After transfection, cells are treated with varying concentrations of the WNT pathway inhibitor (this compound, LGK974, or XAV939) or a vehicle control.
-
Luciferase Measurement: Following a defined incubation period, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase signal from the TOPFlash reporter is normalized to the Renilla luciferase signal to control for transfection efficiency and cell number. The resulting values indicate the level of WNT signaling activity.
Cell Proliferation: MTT/XTT Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
Reagent Incubation: MTT or XTT reagent is added to each well and incubated for a period that allows for the metabolic conversion of the tetrazolium salt into a colored formazan product by viable cells.
-
Solubilization and Absorbance Reading: A solubilization solution is added to dissolve the formazan crystals (for MTT assay). The absorbance of the colored solution is then measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. IC50 values, the concentration of inhibitor that causes 50% inhibition of cell growth, are calculated from the dose-response curves.
Protein Expression: Western Blot for β-catenin
This technique is used to detect and quantify the levels of specific proteins, such as β-catenin, in cell lysates.
-
Cell Lysis: Following treatment with the inhibitors, cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for β-catenin, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected. The intensity of the bands corresponds to the amount of β-catenin. A loading control (e.g., GAPDH or β-actin) is used to ensure equal protein loading.
-
Data Analysis: The band intensities are quantified using densitometry software and normalized to the loading control.
Concluding Remarks
This compound presents an interesting profile as an anti-cancer agent with inhibitory effects on the WNT/β-catenin pathway, despite its primary classification as an NADH oxidase inhibitor. In comparison to established WNT pathway inhibitors like the Porcupine inhibitor LGK974 and the Tankyrase inhibitor XAV939, this compound demonstrates potent inhibition of WNT signaling and cancer cell proliferation in colorectal cancer models.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of antitumor effects of aspirin and LGK974 drugs on cellular signaling pathways, cell cycle and apoptosis in colorectal cancer cell lines compared to oxaliplatin drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. onclive.com [onclive.com]
- 6. Porcupine inhibitors: Novel and emerging anti-cancer therapeutics targeting the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Proteomic Analysis of 2D and 3D Cultured Colorectal Cancer Cells: Profiling of Tankyrase Inhibitor XAV939-Induced Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
Validating the Anti-Cancer Effects of ME-143: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer agent ME-143 with alternative therapies across various tumor types. The following sections detail the mechanism of action of this compound, present available quantitative data on its efficacy, and provide an overview of standard-of-care treatments for comparison. Detailed experimental protocols for key assays are also included to support further research and validation.
This compound: A Dual-Targeting Anti-Cancer Agent
This compound is a synthetic isoflavone analogue that has demonstrated anti-cancer properties through a dual mechanism of action, targeting both mitochondrial respiration and a cancer-specific cell surface protein. This multifaceted approach offers a promising avenue for cancer therapy.
Mechanism of Action:
-
Mitochondrial Complex I Inhibition: this compound is a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) complex I (NADH: ubiquinone oxidoreductase).[1][2] This inhibition disrupts cellular metabolism, leading to a reduction in mitochondrial oxygen consumption and dissipation of the mitochondrial membrane potential, ultimately triggering cell death.
-
ENOX2 Inhibition: this compound also targets ENOX2 (tNOX), a cancer-specific ecto-nicotinamide adenine dinucleotide oxidase disulfide-thiol exchanger 2. By inhibiting ENOX2, this compound blocks critical processes for cancer cell growth and proliferation.
A first-in-human, dose-escalation clinical trial in patients with advanced solid tumors established that this compound is generally well-tolerated when administered intravenously.[2][3] The recommended Phase 2 dose was determined to be 20 mg/kg once weekly. In this study, stable disease was observed in patients with colorectal cancer, cholangiocarcinoma, and anal cancer, suggesting a potential for disease control in a subset of patients.[2]
In Vitro Efficacy of this compound and Comparators
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care anti-cancer agents in various cancer cell lines. This data provides a preliminary comparison of their cytotoxic potential.
| Cell Line | Cancer Type | This compound IC50 (µM) | Comparator Drug | Comparator IC50 (µM) |
| Ovarian Cancer | ||||
| OVCAR-3 | Ovarian Adenocarcinoma | Data Not Available | Carboplatin | 84.37 |
| Solid Tumors | ||||
| Various | Advanced Solid Tumors | Not Applicable (Clinical Trial) | Paclitaxel + Carboplatin | Standard of Care |
Data for this compound IC50 values in specific cell lines is limited in the public domain. Further research is required to establish a comprehensive in vitro efficacy profile.
In Vivo Anti-Tumor Activity
For comparison, the following is a summary of the in vivo effects of a standard-of-care agent, bevacizumab, in ovarian cancer:
Bevacizumab in Ovarian Cancer:
-
Mechanism: Bevacizumab is a monoclonal antibody that targets vascular endothelial growth factor (VEGF), inhibiting angiogenesis and thereby restricting tumor growth.
-
Efficacy: In clinical trials for advanced ovarian cancer, the addition of bevacizumab to standard chemotherapy (carboplatin and paclitaxel) has been shown to significantly improve progression-free survival (PFS).[4][5][6][7] However, a significant improvement in overall survival (OS) has not been consistently demonstrated.[4][6] As a single agent in recurrent ovarian cancer, bevacizumab has shown response rates of 16-21%.[4]
Comparison with Standard of Care in Ovarian Cancer
Ovarian cancer treatment typically involves a combination of surgery and chemotherapy. For advanced disease, several targeted therapies have become standard of care.
-
Standard Chemotherapy: The combination of a platinum-based agent, such as carboplatin, and a taxane, such as paclitaxel, has been the standard first-line chemotherapy for advanced ovarian cancer for decades.[8][9][10]
-
PARP Inhibitors: For patients with BRCA1/2 mutations or homologous recombination deficiency (HRD), poly (ADP-ribose) polymerase (PARP) inhibitors like olaparib have shown significant efficacy in improving progression-free survival, particularly in the maintenance setting after response to platinum-based chemotherapy.[1][11][12][13][14]
-
Anti-Angiogenic Therapy: As mentioned, bevacizumab is used in combination with chemotherapy for both first-line and recurrent ovarian cancer.[4][5][6][7][15]
Experimental Protocols
To facilitate further research and validation of this compound's anti-cancer effects, detailed protocols for key experimental assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine the IC50 value.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17][18] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or comparator drugs for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.[16][17][18][19][20]
In Vivo Tumor Xenograft Study
This protocol is designed to evaluate the anti-tumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of this compound on tumor growth is then monitored over time.
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the desired cancer cell line in a suitable medium.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject the cancer cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Drug Administration: Once tumors reach a specified size, randomize the mice into treatment and control groups. Administer this compound (e.g., intravenously at the recommended dose) and a vehicle control according to the planned schedule.
-
Data Collection: Continue to monitor tumor volume and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the this compound-treated and control groups to determine the anti-tumor efficacy.[21][22][23]
Mitochondrial Complex I Activity Assay
This assay measures the specific activity of mitochondrial complex I, a direct target of this compound.
Principle: The assay measures the NADH-dependent reduction of a specific dye, which is coupled to the oxidation of NADH by complex I. The rate of color change is proportional to the complex I activity.
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cultured cells or tissue samples using a commercially available kit or a standard differential centrifugation protocol.
-
Protein Quantification: Determine the protein concentration of the mitochondrial isolates.
-
Assay Reaction: In a 96-well plate, combine the isolated mitochondria with the assay buffer, a specific substrate (NADH), and a chromogenic electron acceptor.
-
Kinetic Measurement: Measure the change in absorbance over time at a specific wavelength using a microplate reader in kinetic mode.
-
Inhibitor Control: To determine the specific activity of complex I, run a parallel reaction in the presence of a known complex I inhibitor (e.g., rotenone).
-
Data Analysis: Calculate the complex I activity by subtracting the rate of the inhibitor-insensitive reaction from the total reaction rate. Normalize the activity to the amount of mitochondrial protein.[24][25][26][27][28]
ENOX2 Activity Assay
This assay can be used to measure the inhibition of ENOX2 by this compound.
Principle: ENOX2 activity can be measured by various methods, including monitoring the oxidation of NADH or using an ELISA-based assay to quantify the amount of ENOX2 protein.
Procedure (ELISA-based):
-
Sample Preparation: Prepare cell lysates or plasma samples to be assayed.
-
ELISA Protocol: Use a commercially available human ENOX2 ELISA kit.[29] Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody specific for ENOX2.
-
Adding standards and samples to the wells.
-
Incubating to allow ENOX2 to bind to the antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that is converted by the enzyme to produce a colored product.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve using the known concentrations of the ENOX2 standard. Use this curve to determine the concentration of ENOX2 in the unknown samples. To assess inhibition by this compound, cells or samples can be pre-treated with the compound before the assay.[30][31][32]
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of action of this compound in cancer cells.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Experimental workflow for an in vivo tumor xenograft study.
References
- 1. Efficacy of PARP Inhibitors in the Treatment of Ovarian Cancer: A Literature-Based Review - Asian Journal of Oncology [asjo.in]
- 2. A first-in-human dose-escalation study of this compound, a second generation NADH oxidase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Marshall Edwards Presents Results From Clinical Trial Of Lead Oncology Drug Candidate this compound [prnewswire.com]
- 4. Bevacizumab and ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Avastin® (bevacizumab) Clinical Trials for Ovarian Cancer | HCP [avastin.com]
- 6. onclive.com [onclive.com]
- 7. Breaking Down the Evidence for Bevacizumab in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Primary ovarian cancer chemotherapy: current standards of care - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research reveals standard treatment for ovarian cancer - ecancer [ecancer.org]
- 10. Practical considerations in ovarian cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy and safety of PARP inhibitors in the treatment of advanced ovarian cancer: An updated systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive Review on PARP Inhibitors in Ovarian Cancer: A Breakthrough in Diagnostic and Therapeutic Approaches | Published in healthbook TIMES Oncology Hematology [onco-hema.healthbooktimes.org]
- 13. aacrjournals.org [aacrjournals.org]
- 14. PARP-1 inhibitors can reduce ovarian cancer recurrence risk by 70% in half of patients | Cancer | Women's Health | UT Southwestern Medical Center [utswmed.org]
- 15. Frontiers | Real-World Efficacy of Bevacizumab in Patients With Recurrent Epithelial Ovarian Cancer [frontiersin.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. Cell Counting & Health Analysis [sigmaaldrich.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. texaschildrens.org [texaschildrens.org]
- 21. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 22. In vivo tumor models | Transgenic, Knockout, and Tumor Model Center | Stanford Medicine [med.stanford.edu]
- 23. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Mitochondrial complex activity assays [protocols.io]
- 27. Mitochondrial complex I activity assay [bio-protocol.org]
- 28. abcam.com [abcam.com]
- 29. raybiotech.com [raybiotech.com]
- 30. noxopharm.com [noxopharm.com]
- 31. Engagement with tNOX (ENOX2) to Inhibit SIRT1 and Activate p53-Dependent and -Independent Apoptotic Pathways by Novel 4,11-Diaminoanthra[2,3-b]furan-5,10-diones in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
ME-143: A Comparative Guide to its Mechanism of Action in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of ME-143, a promising second-generation tumor-specific inhibitor of NADH oxidase. Through objective comparisons with alternative compounds and detailed experimental data, this document serves as a valuable resource for researchers in the field of oncology and drug development.
Abstract
This compound is an isoflavone-derived small molecule that has demonstrated significant anti-cancer activity in preclinical and early clinical studies. Its primary mechanism of action involves the inhibition of the tumor-specific NADH oxidase (ENOX2 or tNOX), a cell surface protein crucial for the growth and survival of cancer cells.[1][2] This inhibition disrupts multiple downstream signaling pathways vital for tumor progression, including the WNT/β-catenin and PI3K/AKT pathways, and directly impacts mitochondrial function, ultimately leading to apoptosis.[1][3][4] This guide will delve into the specifics of these mechanisms, presenting comparative data with other relevant anti-cancer agents and providing detailed protocols for key validation experiments.
Comparison of this compound with Alternative Compounds
To better understand the therapeutic potential of this compound, it is essential to compare its performance with other compounds targeting similar pathways. This section provides a comparative analysis of this compound with its first-generation predecessor, phenoxodiol, and other metabolic inhibitors such as metformin and IACS-010759.
Table 1: In Vitro Cytotoxicity of this compound and Comparator Compounds in Cancer Cell Lines
| Compound | Target(s) | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| This compound | ENOX2 (tNOX), Mitochondrial Complex I | Cultured cancer cells | 20-50 nM | [2] |
| Phenoxodiol | ENOX2 (tNOX) | DU145 (Prostate) | 8 µM | [5] |
| PC3 (Prostate) | 38 µM | [5] | ||
| Metformin | Mitochondrial Complex I | HCT116 (Colon) | 2.9 - 8 mM | [2] |
| SW620 (Colon) | ~1.4 mM | [2] | ||
| Osteosarcoma cell lines | 7.29 - 9.13 mM | [6] | ||
| IACS-010759 | Mitochondrial Complex I | H460 (Lung) | ~1.4 nM (cell viability) | [7] |
| Various | < 10 nM (OXPHOS inhibition) | [7][8] |
Summary of In Vitro Data: The data clearly indicates that this compound and IACS-010759 are significantly more potent in vitro than phenoxodiol and metformin, with IC50 values in the nanomolar range. This suggests a higher specific activity of this compound against its target.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism, primarily by inhibiting ENOX2 and mitochondrial complex I. This leads to the disruption of key signaling pathways involved in cell proliferation, survival, and apoptosis.
WNT/β-catenin Signaling Pathway
This compound has been shown to inhibit the WNT/β-catenin pathway in colorectal cancer cells.[1] This pathway is crucial for embryonic development and is often aberrantly activated in various cancers, leading to uncontrolled cell growth.
PI3K/AKT Signaling Pathway
Preclinical studies have demonstrated that this compound inhibits the phosphorylation of AKT, a key kinase in the PI3K/AKT pathway.[3] This pathway is critical for cell survival and proliferation, and its inhibition is a key mechanism for inducing apoptosis.
Mitochondrial Respiration and Apoptosis Induction
This compound directly inhibits mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[4] This inhibition disrupts cellular energy metabolism and leads to the induction of caspase-dependent apoptosis.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments used to validate the mechanism of action of this compound.
NADH Oxidase (ENOX2) Activity Assay
This assay measures the enzymatic activity of ENOX2, the primary target of this compound.
Principle: The assay spectrally measures the oxidation of NADH to NAD+, which is indicated by a decrease in absorbance at 340 nm.
Protocol:
-
Sample Preparation: Prepare cell lysates from cancer cells treated with varying concentrations of this compound and a vehicle control. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), NADH solution, and the cell lysate.
-
Initiation and Measurement: Initiate the reaction by adding the substrate (e.g., a hydroquinone). Immediately measure the absorbance at 340 nm using a microplate reader at 37°C. Take kinetic readings every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of NADH oxidation by determining the change in absorbance over time. Compare the rates of the this compound-treated samples to the vehicle control to determine the inhibitory effect.
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.
Principle: A non-fluorescent substrate containing the DEVD peptide sequence (recognized by caspase-3 and -7) is cleaved by active caspases in apoptotic cells, releasing a fluorescent molecule.
Protocol:
-
Cell Seeding and Treatment: Seed cancer cells in a 96-well plate and treat with this compound or a control compound for a specified time to induce apoptosis.
-
Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for substrate cleavage.
-
Measurement: Measure the luminescence or fluorescence using a microplate reader.
-
Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7. Compare the signals from treated and control cells.
Western Blot for Phospho-AKT
This technique is used to detect the phosphorylation status of AKT, a key indicator of the PI3K/AKT pathway activity.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated AKT (p-AKT) and total AKT.
Protocol:
-
Cell Lysis: Lyse this compound-treated and control cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for p-AKT (e.g., at Ser473 or Thr308). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total AKT to normalize for protein loading.
Conclusion
This compound is a potent, second-generation inhibitor of NADH oxidase with a multi-pronged mechanism of action that distinguishes it from its predecessors and other metabolic inhibitors. Its ability to concurrently inhibit ENOX2, disrupt the WNT/β-catenin and PI3K/AKT signaling pathways, and directly target mitochondrial complex I provides a strong rationale for its continued development as a novel anti-cancer therapeutic. The experimental protocols and comparative data presented in this guide offer a solid foundation for further investigation into the promising clinical potential of this compound. A first-in-human phase I study has shown that this compound is well-tolerated in patients with advanced solid tumors.[3] Further clinical investigations, particularly in combination with other cytotoxic therapies, are warranted to fully elucidate its efficacy.
References
- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of the activity of phenoxodiol by cisplatin in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. selleckchem.com [selleckchem.com]
Comparative Analysis of ME-143 and Evofosfamide in Anti-Tumor Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two anti-tumor compounds, ME-143 and Evofosfamide. The information presented is intended to assist researchers and drug development professionals in understanding the distinct mechanisms of action, efficacy, and experimental considerations for each compound. This analysis is supported by preclinical data to facilitate an objective comparison.
Overview of Compounds
This compound is a second-generation, tumor-specific inhibitor of NADH oxidase, an enzyme critical for cellular metabolism. By targeting this enzyme, this compound disrupts mitochondrial function and key signaling pathways within cancer cells, leading to anti-proliferative effects. While specific data for this compound is emerging, this guide will also leverage data from its closely related analogue, ME-344 , a potent isoflavone that has been more extensively studied in preclinical models. ME-344 is known to inhibit mitochondrial complex I, disrupt tubulin polymerization, and induce reactive oxygen species (ROS).
Evofosfamide (TH-302) is a hypoxia-activated prodrug. Its unique mechanism of action allows for targeted cytotoxicity in the low-oxygen (hypoxic) environments characteristic of solid tumors. Under normoxic conditions, Evofosfamide remains largely inactive, minimizing systemic toxicity. In hypoxic regions, it is reduced to release a potent DNA alkylating agent, bromo-isophosphoramide mustard (Br-IPM), which induces DNA damage and subsequent cell death.
Mechanism of Action
The anti-tumor activity of this compound and Evofosfamide stems from their distinct molecular targets and mechanisms of activation.
This compound: Targeting Cellular Metabolism
This compound and its analogue ME-344 exert their anti-cancer effects by disrupting fundamental cellular processes, primarily centered around mitochondrial function and cellular division.
-
Inhibition of NADH Oxidase and Mitochondrial Complex I: this compound directly inhibits the tumor-specific NADH oxidase (tNOX or ENOX2), an enzyme involved in cancer cell growth. The related compound, ME-344, has been shown to be a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS) complex I (NADH: ubiquinone oxidoreductase). This inhibition disrupts the electron transport chain, leading to reduced ATP production and increased generation of reactive oxygen species (ROS), which can trigger apoptotic cell death.
-
Tubulin Polymerization Inhibition: ME-344 has also been demonstrated to inhibit tubulin polymerization by interacting with tubulin near the colchicine-binding site. This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and apoptosis.
-
Induction of Reactive Oxygen Species (ROS): By interfering with mitochondrial function, ME-344 leads to an increase in mitochondrial ROS. While this can directly induce cell death, some studies suggest that the primary cytotoxic mechanism may be linked to its effects on tubulin.
Below is a diagram illustrating the proposed signaling pathway of ME-344, a close analogue of this compound.
ME-143: A Comparative Guide to its Specificity for Tumor-Specific NADH Oxidase (ENOX2)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ME-143, a potent and specific inhibitor of the tumor-specific NADH oxidase (ENOX2 or tNOX), with other alternative inhibitors. The information presented is supported by experimental data to aid in the evaluation and selection of appropriate research tools for targeting cancer-specific metabolic pathways.
Executive Summary
This compound is a synthetic isoflavone that demonstrates high specificity and potency in inhibiting ENOX2, a cell surface protein ubiquitously expressed on cancer cells but absent from normal, non-cancerous cells. This tumor-specific expression profile makes ENOX2 an attractive target for cancer therapy. This compound's inhibitory action on ENOX2 disrupts crucial cellular processes in cancer cells, including NADH oxidation and protein disulfide-thiol interchange, leading to cell growth inhibition and apoptosis. This guide compares this compound to other known ENOX2 inhibitors, presenting key performance data, detailed experimental protocols for assessing inhibitor activity, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Performance
The following tables summarize the quantitative data for this compound and alternative ENOX2 inhibitors.
Table 1: Binding Affinity and Potency of ENOX2 Inhibitors
| Compound | Type | Target | Binding Affinity (Kd) | IC50/EC50 for ENOX2 Inhibition |
| This compound | Synthetic Isoflavone | ENOX2 | ~43 nM[1] | ~50 nM (NADH oxidase & protein disulfide-thiol interchange activity)[1] |
| Phenoxodiol | Synthetic Isoflavone | ENOX2 | ~330 nM[1] | 200-500 nM (NADH oxidase activity)[1] |
| Capsaicin | Vanilloid | ENOX2 | Not Reported | Inhibition of activity demonstrated, but specific IC50 against purified ENOX2 is not consistently reported.[2] |
| (-)-Epigallocatechin-3-gallate (EGCG) | Catechin | ENOX2 | Not Reported | IC50 of ~20 µM for growth inhibition of H1299 lung cancer cells (in vitro).[3] The inhibitory effect is linked to ENOX2. |
| Doxorubicin | Anthracycline | DNA Topoisomerase II, ENOX2 | Not Reported | IC50 varies widely depending on the cancer cell line (e.g., 2.9 µM in HeLa, 2.5 µM in MCF-7).[4] Inhibition of ENOX2 is a reported mechanism.[5] |
| Antitumor Sulfonylureas | Sulfonylurea | ENOX2 | Not Reported | Inhibition of ENOX2 activity demonstrated, but specific IC50 values against the purified enzyme are not widely reported.[1][5] |
Table 2: Specificity of this compound
| Target | Effect of this compound | Citation |
| ENOX2 (tNOX) | Potent Inhibition | [1] |
| ENOX1 (CNOX) | No significant inhibition | [1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
NADH Oxidase Activity Assay
This protocol is adapted from standard methods to determine the inhibitory effect of compounds on the NADH oxidase activity of ENOX2.
Materials:
-
Purified recombinant ENOX2 or cancer cell membrane preparations
-
NADH solution (10 mM in Tris buffer, pH 7.4)
-
Tris buffer (50 mM, pH 7.4)
-
Test compounds (e.g., this compound) at various concentrations
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of a 96-well plate containing Tris buffer and the purified ENOX2 or cell membrane preparation.
-
Add the test compound at the desired final concentration to the respective wells. Include a vehicle control (e.g., DMSO) for baseline activity.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding NADH to each well to a final concentration of 150 µM.
-
Immediately measure the decrease in absorbance at 340 nm every minute for 10-20 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the rate of NADH oxidation for each concentration of the test compound.
-
Plot the rate of NADH oxidation against the logarithm of the inhibitor concentration to determine the IC50 value.
Protein Disulfide-Thiol Interchange Assay using Dithiodipyridine (DTDP)
This assay measures the protein disulfide-thiol interchange activity of ENOX2, which is another key function inhibited by this compound.[1]
Materials:
-
Purified recombinant ENOX2 or cancer cell preparations
-
Dithiodipyridine (DTDP) solution
-
Tris buffer (50 mM, pH 7.4)
-
Test compounds (e.g., this compound) at various concentrations
-
Spectrophotometer capable of measuring absorbance at 324 nm
Procedure:
-
In a cuvette, combine Tris buffer and the purified ENOX2 or cell preparation.
-
Add the test compound at the desired concentration and incubate for a specified period (e.g., 60 minutes) at 37°C. Include a vehicle control.
-
Add DTDP to the cuvette to initiate the reaction.
-
Monitor the increase in absorbance at 324 nm, which corresponds to the cleavage of DTDP.
-
Calculate the rate of DTDP cleavage for each inhibitor concentration.
-
Determine the EC50 value by plotting the rate of cleavage against the logarithm of the inhibitor concentration.[1]
Mandatory Visualizations
Signaling Pathway of this compound-Induced Apoptosis via ENOX2 Inhibition
Caption: this compound inhibits ENOX2, leading to reduced NAD+ levels, SIRT1 inactivation, p53 acetylation, and apoptosis.
Experimental Workflow for Assessing a Novel ENOX2 Inhibitor
Caption: Workflow for evaluating a novel ENOX2 inhibitor from in vitro enzyme assays to cell-based efficacy and specificity.
References
- 1. ENOX2 Target for the Anticancer Isoflavone this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of Ccapsaicin on tNOX (ENOX2) protein expression in stomach cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pro-oxidative activities and dose–response relationship of (−)-epigallocatechin-3-gallate in the inhibition of lung cancer cell growth: a comparative study in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tis.wu.ac.th [tis.wu.ac.th]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
Independent Verification of β-Catenin Inhibition: A Comparative Guide to Niclosamide and LF3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two known inhibitors of the Wnt/β-catenin signaling pathway: Niclosamide and LF3. The content is structured to facilitate independent verification of their effects on β-catenin, a key regulator in cell proliferation and differentiation.[1] This document summarizes quantitative data, details experimental protocols, and visualizes key pathways and workflows to support researchers in the fields of oncology, developmental biology, and drug discovery.
Introduction to β-Catenin and the Wnt Signaling Pathway
β-catenin is a multifunctional protein that plays a central role in both cell-cell adhesion and gene transcription.[1] As a crucial component of the canonical Wnt signaling pathway, its aberrant activation is implicated in the onset and progression of numerous cancers, including colorectal and ovarian cancers.[2][3] In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its receptor complex on the cell surface leads to the disassembly of this destruction complex. This allows β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of target genes, many of which are involved in cell proliferation.
Overview of Investigated β-Catenin Inhibitors
This guide focuses on two distinct small molecule inhibitors of the Wnt/β-catenin pathway:
-
Niclosamide: An FDA-approved anthelmintic drug, Niclosamide has been repurposed as an anti-cancer agent due to its ability to inhibit Wnt/β-catenin signaling.[1][3][4] Its mechanism of action involves promoting the degradation of the Wnt co-receptor LRP6 and the downstream signaling protein Dishevelled 2 (Dvl2), leading to a reduction in β-catenin levels.[4][5][6]
-
LF3: Identified through high-throughput screening, LF3 is a 4-thioureido-benzenesulfonamide derivative that directly targets the interaction between β-catenin and the transcription factor TCF4.[7][8] By disrupting this critical protein-protein interaction, LF3 blocks the transcriptional activity of β-catenin without affecting its protein levels.[8][9][10]
Comparative Analysis of β-Catenin Inhibition
The efficacy of Niclosamide and LF3 in inhibiting the Wnt/β-catenin pathway can be quantitatively assessed through various in vitro assays. The following tables summarize key findings from published studies.
Table 1: Effect of Niclosamide on Wnt/β-catenin Signaling and Protein Levels
| Cell Line | Assay Type | Treatment | Concentration | Result | Reference |
| HCT116 (Colon Cancer) | TOPflash Reporter Assay | Niclosamide (24h) | 1 µM | ~60% reduction in luciferase activity | [11] |
| HCT116 (Colon Cancer) | TOPflash Reporter Assay | Niclosamide (24h) | 5 µM | ~85% reduction in luciferase activity | [11] |
| CaCO2 (Colon Cancer) | TOPflash Reporter Assay | Niclosamide (24h) | 5 µM | ~75% reduction in luciferase activity | [11] |
| HCT116 (Colon Cancer) | Western Blot (Cytosolic β-catenin) | Niclosamide (18h) | 2 µM | 92% reduction in cytosolic β-catenin | [12] |
| PC-3 (Prostate Cancer) | Western Blot (Cytosolic β-catenin) | Niclosamide | Not specified | Significant reduction | [5] |
| MDA-MB-231 (Breast Cancer) | Western Blot (Cytosolic β-catenin) | Niclosamide | Not specified | Significant reduction | [5] |
| A2780ip2 (Ovarian Cancer) | Western Blot (Total β-catenin) | Niclosamide | Dose-dependent | Significant reduction | [13] |
| A2780cp20 (Ovarian Cancer) | Western Blot (Total β-catenin) | Niclosamide | Dose-dependent | Significant reduction | [13] |
| Huh-6 (Hepatoma) | Western Blot (β-catenin) | Niclosamide | Not specified | Downregulation | [14][15] |
| Hep3B (Hepatoma) | Western Blot (β-catenin) | Niclosamide | Not specified | Downregulation | [14][15] |
| Y79 (Retinoblastoma) | Western Blot (β-catenin) | Niclosamide | Not specified | Decreased protein levels | [6] |
Table 2: Effect of LF3 on Wnt/β-catenin Signaling
| Cell Line | Assay Type | Treatment | Concentration | Result | Reference |
| HCT116 (Colon Cancer) | Co-immunoprecipitation | LF3 | Increasing concentrations | Reduced TCF4 bound to β-catenin | [16] |
| HeLa | TOPflash Reporter Assay | LF3 | Not specified | Inhibition of Wnt3a-induced activation | [16] |
| Colon & Head and Neck Cancer Stem Cells | Sphere Formation Assay | LF3 | Concentration-dependent | Blocked self-renewal capacity | [8] |
| HL-1 Cardiomyocytes | Western Blot | LF3 (10 µM) | Not specified | No alteration in β-catenin expression | [9][10] |
Experimental Protocols
To facilitate the independent verification of the effects of these compounds on β-catenin, detailed protocols for key experiments are provided below.
Western Blot for β-catenin Levels
This protocol is designed to quantify the levels of total or cytosolic β-catenin in response to inhibitor treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against β-catenin
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the inhibitor at various concentrations and time points. Lyse the cells on ice using lysis buffer. For cytosolic fractions, use a hypotonic lysis buffer and separate the cytosolic fraction by centrifugation.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify the band intensity relative to a loading control (e.g., β-actin).
TOPflash/FOPflash Luciferase Reporter Assay
This assay measures the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
TOPflash and FOPflash reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the TOPflash (containing TCF binding sites) or FOPflash (mutated TCF binding sites, as a negative control) plasmid, along with the Renilla luciferase control plasmid.
-
Inhibitor Treatment: After transfection, treat the cells with the inhibitor at various concentrations. Wnt3a conditioned medium can be used to stimulate the pathway.[5]
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Luciferase Measurement: Measure the firefly luciferase activity (from TOPflash/FOPflash) and the Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency. The TOPflash/FOPflash ratio indicates the specific activation of the Wnt/β-catenin pathway.[11]
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway, inhibitor mechanism, and experimental workflow.
Figure 1: Canonical Wnt/β-catenin Signaling Pathway.
Figure 2: Mechanisms of Action for Niclosamide and LF3.
References
- 1. Niclosamide-conjugated polypeptide nanoparticles inhibit Wnt signaling and colon cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Niclosamide-induced Wnt signaling inhibition in colorectal cancer is mediated by autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Wnt/β-catenin pathway by niclosamide: a therapeutic target for ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Niclosamide suppresses cancer cell growth by inducing Wnt co-receptor LRP6 degradation and inhibiting the Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway | PLOS One [journals.plos.org]
- 6. Inhibition of Wnt/β-catenin by anthelmintic drug niclosamide effectively targets growth, survival, and angiogenesis of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct Targeting of β-Catenin in the Wnt Signaling Pathway: Current Progress and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Small-Molecule Antagonist of the β-Catenin/TCF4 Interaction Blocks the Self-Renewal of Cancer Stem Cells and Suppresses Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A small-molecule LF3 abrogates β-catenin/TCF4-mediated suppression of NaV1.5 expression in HL-1 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small-molecule LF3 abrogates β-catenin/TCF4-mediated suppression of NaV1.5 expression in HL-1 cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Structure–activity studies of Wnt/β-catenin inhibition in the Niclosamide chemotype: Identification of derivatives with improved drug exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Niclosamide suppresses Hepatoma cell proliferation via the Wnt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Niclosamide suppresses Hepatoma cell proliferation via the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison: ME-143 (miR-143 Mimic) vs. Established Therapy in KRAS-Mutated Colorectal Cancer
For Immediate Release
This guide provides a comparative analysis of the novel therapeutic candidate ME-143, a microRNA-143 (miR-143) mimic, and the established first-line chemotherapy regimen, FOLFOX, for the treatment of KRAS-mutated colorectal cancer (CRC). This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, preclinical efficacy, and the experimental protocols used for their evaluation.
Executive Summary:
MicroRNA-143 (miR-143) is a naturally occurring tumor suppressor that is frequently downregulated in colorectal cancer. The therapeutic strategy of "miR-143 replacement therapy" aims to restore its function to inhibit tumor growth. Preclinical studies of a chemically modified miR-143 mimic, designated MIR143#12, have demonstrated potent anti-cancer effects, particularly in KRAS-mutated colorectal cancer cell lines, a patient population with limited targeted therapy options. This guide compares the preclinical performance of this miR-143 mimic with the established FOLFOX chemotherapy regimen, a standard of care for metastatic colorectal cancer. While direct head-to-head clinical data is not yet available, this comparison of preclinical data and mechanisms of action provides valuable insights into the potential of miR-143-based therapies.
Mechanism of Action
This compound (miR-143 Mimic): A Multi-Targeted Approach
This compound, as a mimic of the endogenous miR-143, functions by post-transcriptionally regulating a network of genes involved in cancer cell proliferation, survival, and metastasis. In the context of KRAS-mutated colorectal cancer, its primary mechanism involves the direct targeting of KRAS mRNA, leading to the downregulation of this key oncogenic driver. This, in turn, inhibits the downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are crucial for tumor growth and survival.[1][2] A chemically modified version, MIR143#12, has been shown to be more potent and nuclease-resistant, effectively silencing not only KRAS but also other critical nodes in the network such as SOS1, AKT, and ERK.[1]
FOLFOX: A Combination Chemotherapy Regimen
FOLFOX is a combination of three drugs that work synergistically to induce cancer cell death:
-
Oxaliplatin: A platinum-based chemotherapy agent that forms DNA adducts, leading to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[3]
-
5-Fluorouracil (5-FU): An antimetabolite that inhibits thymidylate synthase, an enzyme essential for the synthesis of thymidine, a nucleotide required for DNA replication. This leads to "thymineless death" in rapidly dividing cancer cells.
-
Leucovorin: A reduced form of folic acid that enhances the activity of 5-FU by stabilizing its binding to thymidylate synthase.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing a miR-143 mimic to FOLFOX have not yet been conducted. The following tables summarize available preclinical data to provide a comparative perspective on their anti-cancer activity in colorectal cancer models.
Table 1: In Vitro Efficacy of MIR143#12 in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation Status | IC50 of MIR143#12 (nM) |
| DLD-1 | G13D | 12.5 |
| HCT116 | G13D | 25 |
| LoVo | G13D | 50 |
| SW480 | Wild-Type | 50 |
| SW620 | G12V | 25 |
| HT-29 | Wild-Type | >100 |
Data extracted from a study on a chemically modified miR-143 mimic (MIR143#12). IC50 values represent the concentration required to inhibit cell growth by 50%.[1]
Table 2: In Vivo Efficacy of MIR143#12 in a Colorectal Cancer Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Control | ~1800 | - |
| MIR143#12 | ~600 | ~67% |
Data from a study using a DLD-1 (KRAS G13D) xenograft mouse model. MIR143#12 was administered systemically.
Table 3: Preclinical Efficacy of FOLFOX in Colorectal Cancer Cell Lines
| Cell Line | KRAS Mutation Status | Observation |
| SW480 | Wild-Type | Significant induction of apoptotic cell death |
| HCT116 | G13D | FOLFOX regimen was more effective than FOLFIRI |
Data from a study evaluating the biological responses of colorectal cancer cells to anticancer regimens.[4]
Note on Comparison: The data presented for MIR143#12 and FOLFOX are from different studies and experimental conditions. Therefore, a direct comparison of the absolute values should be made with caution. However, the data indicates that a miR-143 mimic has potent, single-agent activity in preclinical models of KRAS-mutated colorectal cancer.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound (miR-143 mimic) in KRAS-mutated cancer.
Caption: In vitro experimental workflow for evaluating this compound efficacy.
Experimental Protocols
1. In Vitro Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of a miR-143 mimic on the viability of colorectal cancer cells.
-
Methodology:
-
Seed colorectal cancer cells (e.g., DLD-1, HCT116) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Transfect the cells with varying concentrations of the miR-143 mimic or a negative control mimic using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control-treated cells and determine the IC50 value.
-
2. Western Blot Analysis of KRAS Pathway Proteins
-
Objective: To assess the impact of a miR-143 mimic on the protein expression levels of KRAS and its downstream effectors.
-
Methodology:
-
Seed colorectal cancer cells in 6-well plates and transfect with the miR-143 mimic or a negative control as described above.
-
After 48 hours of incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KRAS, p-ERK, ERK, p-AKT, AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of a miR-143 mimic in a mouse model of colorectal cancer.
-
Methodology:
-
Subcutaneously inject 5 x 10⁶ DLD-1 cells suspended in Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., nude mice).
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the miR-143 mimic formulated in a suitable delivery vehicle (e.g., lipid nanoparticles) or a control formulation via intravenous or intraperitoneal injection at a predetermined dose and schedule (e.g., twice weekly).
-
Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Conclusion
The preclinical data for the miR-143 mimic, this compound, suggests a promising therapeutic potential for KRAS-mutated colorectal cancer, a challenging disease to treat with targeted therapies. Its ability to downregulate the entire KRAS signaling network offers a multi-targeted approach that may be more effective and less prone to resistance than single-target inhibitors. While FOLFOX remains a cornerstone of treatment for metastatic colorectal cancer, the development of novel therapies like this compound holds the potential to provide new options for patients. Further clinical investigation is warranted to determine the safety and efficacy of miR-143 replacement therapy in a clinical setting and to directly compare its performance against established standards of care.
References
- 1. Chemically modified MIR143-3p exhibited anti-cancer effects by impairing the KRAS network in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MicroRNA-143 down-regulates Hexokinase 2 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MicroRNA-143 inhibits tumor growth and angiogenesis and sensitizes chemosensitivity to oxaliplatin in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of biological responses of colorectal cancer cells to anticancer regimens - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Reproducibility of ME-143 Experimental Outcomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental outcomes of ME-143, a second-generation NADH oxidase inhibitor with anti-cancer properties. To offer a comprehensive assessment of its reproducibility and potential, this compound's performance is compared with two alternative therapeutic agents, Metformin and LGK974, which target related pathways. The information presented is based on publicly available preclinical and clinical data.
Introduction to this compound and its Mechanism of Action
This compound is a synthetic isoflavone that acts as a tumor-specific inhibitor of NADH oxidase, particularly targeting the ENOX2 protein found on the surface of cancer cells. Its mechanism of action also involves the inhibition of the WNT/β-catenin signaling pathway and mitochondrial complex I, leading to reduced cancer cell proliferation. A phase I clinical trial has established a recommended phase 2 dose of 20 mg/kg administered once weekly and has shown the drug to be generally well-tolerated.
Comparative Analysis of In Vitro Efficacy
The following table summarizes the available in vitro efficacy data for this compound and its comparators, Metformin and LGK974. IC50 values, the concentration of a drug that inhibits a biological process by 50%, are presented for various cancer cell lines.
| Drug | Target Pathway(s) | Cell Line | Cancer Type | IC50 |
| This compound | NADH Oxidase (ENOX2), WNT/β-catenin, Mitochondrial Complex I | DLD1 | Colorectal Cancer | ~3.125 µM (40% proliferation reduction) |
| Metformin | Mitochondrial Complex I | HCT116 | Colorectal Cancer | 2.9 mM (72h)[1] |
| SW620 | Colorectal Cancer | 1.4 mM (72h)[1] | ||
| MDA-MB-231 | Breast Cancer | 7.55 mM[2] | ||
| MDA-MB-468 | Breast Cancer | 980 µM[2] | ||
| U2OS | Osteosarcoma | 9.13 mM (72h) | ||
| MG63 | Osteosarcoma | 8.72 mM (72h) | ||
| 143B | Osteosarcoma | 7.29 mM (72h) | ||
| LGK974 | WNT/β-catenin (Porcupine inhibitor) | HN30 | Head and Neck Squamous Cell Carcinoma | 0.3 nM[3][4] |
| TM3 | Leydig Cell | 0.4 nM[5][6] | ||
| Caco-2 | Colorectal Cancer | 3.27 µM | ||
| HCT-116 | Colorectal Cancer | > 100 µM |
Note: Data for this compound is limited to a single cell line and reports a percentage of proliferation reduction at a specific concentration rather than a direct IC50 value. The IC50 values for Metformin are in the millimolar (mM) range, while LGK974 demonstrates high potency in the nanomolar (nM) range in sensitive cell lines.
Comparative Analysis of In Vivo Efficacy
The following table summarizes the available in vivo efficacy data for this compound, Metformin, and LGK974 from preclinical animal models.
| Drug | Animal Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | Information not publicly available | - | - | Broadly active in vivo |
| Metformin | Nude mice with 4T1 xenografts | Breast Cancer | 250 mg/kg daily | Significant decrease in tumor growth[7] |
| Nude mice with KHOS/NP xenografts | Osteosarcoma | 2 mg/mL in drinking water | Potent in vivo antitumor effects | |
| Xenograft mouse model | Oral Squamous Cell Carcinoma | 200 µg/ml orally | Significantly decreased tumor growth[8] | |
| LGK974 | Nude mice with MMTV-Wnt1 xenografts | Breast Cancer | 1 or 3 mg/kg daily for 13 days | Significant tumor regression (-47% to -63% T/C ratio)[9] |
| Nude mice with HN30 xenografts | Head and Neck Squamous Cell Carcinoma | 3 mg/kg | Tumor regression[4] | |
| Mice with SNU1076 xenografts | Head and Neck Squamous Cell Carcinoma | 5 mg/kg daily for 14 days | Significant tumor growth inhibition (T/C: 25%)[9] |
Signaling Pathway and Experimental Workflow
To visualize the mechanisms of action and the process of drug evaluation, the following diagrams are provided.
Caption: WNT/β-catenin pathway and points of inhibition.
Caption: Typical workflow for preclinical anti-cancer drug evaluation.
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plate with cultured cells
-
Drug of interest (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Drug Treatment: Treat the cells with various concentrations of the drug and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and determine the IC50 value.
General Xenograft Mouse Model Protocol
This protocol outlines the general steps for establishing and utilizing a xenograft mouse model to evaluate the in vivo efficacy of an anti-cancer drug.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line
-
Matrigel or other basement membrane extract (optional)
-
Drug of interest (e.g., this compound)
-
Calipers for tumor measurement
-
Appropriate animal housing and care facilities
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a sterile solution, such as PBS, optionally mixed with Matrigel to enhance tumor formation.
-
Tumor Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the drug to the treatment group according to the planned dosing schedule (e.g., daily, weekly) and route (e.g., oral gavage, intraperitoneal injection). The control group receives a vehicle control.
-
Tumor Measurement: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = 0.5 x length x width²).
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the drug's efficacy. TGI can be calculated using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Ethical Considerations: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Conclusion
The available data suggests that this compound is a promising anti-cancer agent with a multi-targeted mechanism of action. However, to fully assess its reproducibility and potential for clinical development, more comprehensive and publicly available quantitative data from both in vitro and in vivo studies are necessary. Head-to-head comparative studies with other agents targeting similar pathways, such as Metformin and WNT inhibitors like LGK974, under standardized experimental conditions, would be invaluable for elucidating its relative efficacy and therapeutic window. The provided protocols offer a framework for conducting such reproducible experiments.
References
- 1. Metformin Induces a Caspase 3-Unrelated Apoptosis in Human Colorectal Cancer Cell Lines HCT116 and SW620 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. LGK974 (CAS 1243244-14-5) | Abcam [abcam.com]
- 7. Metformin suppresses breast cancer growth via inhibition of cyclooxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo anti-tumor effect of metformin as a novel therapeutic agent in human oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Wnt-driven cancer through the inhibition of Porcupine by LGK974 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Standard Operating Procedure: Disposal of Research Compound ME-143
This document provides comprehensive guidance on the safe handling and disposal of the novel research compound ME-143. Adherence to these procedures is mandatory to ensure personnel safety and regulatory compliance.
Immediate Safety & Handling Precautions
All personnel handling this compound must be familiar with its properties as outlined in the Safety Data Sheet (SDS). The following personal protective equipment (PPE) is required at all times:
-
Gloves: Chemically resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
Work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.
This compound Waste Characterization
Proper disposal requires accurate waste characterization. The following table summarizes the key properties of this compound waste streams.
| Waste Stream | Physical State | Key Components | Primary Hazards | Container Type |
| Unused/Expired this compound | Solid (powder) | Pure this compound | Toxic, Irritant | Lined, sealed hazardous waste drum |
| Contaminated Labware (Solid) | Solid | Glass vials, pipette tips, gloves, bench paper | Residual this compound toxicity | Puncture-resistant sharps container |
| Contaminated Solvents (Liquid) | Liquid | This compound in organic solvents (e.g., DMSO, Methanol) | Flammable, Toxic | Chemically resistant solvent container |
Step-by-Step Disposal Protocol
Follow this procedure to ensure safe and compliant disposal of this compound waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Containerization:
-
Solid Waste: Place all solid this compound and contaminated labware into a designated, puncture-resistant hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a chemically compatible, sealed container. Do not overfill; leave at least 10% headspace to allow for expansion.
-
-
Labeling: Affix a hazardous waste label to each container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The concentration and composition of the waste
-
The date accumulation started
-
The associated hazards (e.g., Toxic, Flammable)
-
-
Storage: Store sealed waste containers in a designated satellite accumulation area. This area must be secure, well-ventilated, and have secondary containment.
-
Pickup: Schedule a waste pickup with your institution's EHS department. Do not dispose of this compound waste down the drain or in regular trash.
Emergency Procedures: this compound Spill
In the event of a spill, follow these immediate steps:
-
Alert: Notify all personnel in the immediate area and evacuate if necessary.
-
Isolate: Restrict access to the spill area.
-
Protect: If safe to do so, wear appropriate PPE, including a respirator if the compound is volatile or dusty.
-
Contain: For liquid spills, use a chemical spill kit to absorb the material. For solid spills, gently cover with an absorbent pad to prevent aerosolization.
-
Clean: Collect all contaminated materials and place them in a sealed hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to your supervisor and EHS department.
Visual Guides & Workflows
The following diagrams illustrate the key procedures for handling this compound waste.
Caption: Workflow for the proper disposal of this compound waste streams.
Caption: Decision tree for responding to an this compound chemical spill.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
